Technical Documentation Center

(3-Fluoropiperidin-1-yl)(pyrrolidin-3-yl)methanone Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (3-Fluoropiperidin-1-yl)(pyrrolidin-3-yl)methanone
  • CAS: 1999767-28-0

Core Science & Biosynthesis

Foundational

A Comprehensive Guide to the Physicochemical Characterization of (3-Fluoropiperidin-1-yl)(pyrrolidin-3-yl)methanone for Drug Development

Abstract The journey of a novel chemical entity (NCE) from laboratory bench to clinical application is fundamentally governed by its physicochemical properties. These intrinsic characteristics dictate a molecule's intera...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The journey of a novel chemical entity (NCE) from laboratory bench to clinical application is fundamentally governed by its physicochemical properties. These intrinsic characteristics dictate a molecule's interaction with biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME), and ultimately its efficacy and safety. This guide presents a comprehensive framework for the systematic physicochemical characterization of (3-Fluoropiperidin-1-yl)(pyrrolidin-3-yl)methanone, a novel compound featuring therapeutically relevant piperidine and pyrrolidine scaffolds. While specific experimental data for this NCE is not yet publicly available, this document serves as a detailed roadmap for researchers, scientists, and drug development professionals. It outlines the critical assays, explains the causality behind experimental choices, and provides field-proven protocols to generate a robust data package essential for advancing a candidate through the drug discovery pipeline.

Introduction: Structural Rationale and Strategic Importance

(3-Fluoropiperidin-1-yl)(pyrrolidin-3-yl)methanone is a structurally intriguing NCE that incorporates several "privileged scaffolds" known for their prevalence in approved pharmaceuticals.[1][2] The molecule consists of:

  • A piperidine ring , a six-membered heterocycle frequently used to improve solubility, receptor binding, and oral bioavailability.[3][4]

  • A pyrrolidine ring , a five-membered heterocycle that provides a versatile three-dimensional framework and a basic nitrogen atom for target engagement.[1][2]

  • A fluorine substituent on the piperidine ring. Strategic fluorination is a common medicinal chemistry tactic used to modulate metabolic stability, pKa, and binding affinity.

  • A central ketone linker , connecting the two heterocyclic systems.

These structural features suggest the molecule has been designed with therapeutic potential in mind. However, to ascertain its viability as a drug candidate, a rigorous evaluation of its fundamental physicochemical properties is the mandatory first step.[5][6] This guide details the logical flow of characterization, from initial in silico predictions to definitive experimental measurements.

The Characterization Workflow: A Phased Approach

A successful characterization strategy begins with computational methods to estimate properties, followed by systematic experimental validation. This approach prioritizes resources by identifying potential liabilities early.

G cluster_0 Phase 1: In Silico & Computational Profiling cluster_1 Phase 2: Core Experimental Profiling cluster_2 Phase 3: Stability & Formulation Assessment InSilico Computational Prediction (cLogP, pKa, PSA, MW) InitialAssessment Initial 'Drug-Likeness' Assessment (e.g., Lipinski's Rule of 5) InSilico->InitialAssessment Input for Solubility Aqueous Solubility (Kinetic & Thermodynamic) InitialAssessment->Solubility Guides Experiment Design Lipophilicity Lipophilicity (LogD @ pH 7.4) InitialAssessment->Lipophilicity Ionization Ionization Constant (pKa Determination) InitialAssessment->Ionization ChemicalStability Chemical Stability (pH, Oxidative, Photo) Solubility->ChemicalStability Informs Buffer Selection SolidState Solid-State Characterization (Polymorphism, Crystallinity) Lipophilicity->ChemicalStability Ionization->Solubility Critical for Interpretation Ionization->Lipophilicity Critical for Interpretation G prep Prepare 1 mM Compound in 0.15 M KCl acidify Acidify to pH ~2 with 0.1 M HCl prep->acidify Ensure full protonation titrate Titrate with Increments of 0.1 M NaOH acidify->titrate record Record pH after Each Addition titrate->record Allow stabilization record->titrate Continue to pH ~12 plot Plot pH vs. Volume NaOH record->plot Generate curve analyze Identify Inflection Points pKa = pH at 1/2 Equivalence plot->analyze Determine pKa(s)

Caption: Workflow for pKa determination via potentiometric titration.

Chemical Stability

Causality: A drug candidate must be sufficiently stable to survive storage, formulation, and physiological conditions. [7][8]Early assessment of stability in relevant buffers and under stressed conditions helps identify potential liabilities that could terminate development. [9][10] Protocol: Aqueous Buffer and Accelerated Stability Assessment [8][9]

  • Stock Preparation: Prepare a concentrated stock solution of the compound in a suitable organic solvent (e.g., acetonitrile).

  • Incubation Solutions: Spike the stock solution into various aqueous buffers (e.g., pH 3.0, pH 7.4, pH 9.0) to a final concentration of 1-10 µM.

  • Incubation Conditions: Aliquot the solutions into multiple vials for each condition. Incubate these vials under a matrix of conditions:

    • Long-Term: 25°C / 60% Relative Humidity (RH)

    • Accelerated: 40°C / 75% RH [11]4. Time Points: At specified time points (e.g., 0, 24, 48, 72 hours for initial assessment; longer for formal studies), remove a vial from each condition.

  • Quenching: Immediately quench any degradation by adding an equal volume of cold acetonitrile.

  • Analysis: Analyze the samples by HPLC-UV. Calculate the percentage of the parent compound remaining at each time point by comparing the peak area to the T=0 sample. The appearance of new peaks indicates the formation of degradation products.

Data Synthesis and Interpretation

The experimental data should be consolidated into a clear summary table. This allows for a holistic assessment of the compound's profile.

ParameterExperimental ResultImplication for Drug Development
Kinetic Solubility (pH 7.4) [Experimental Value] µg/mLIndicates initial dissolution rate. A low value may flag issues for in vitro assays and oral absorption.
LogD (pH 7.4) [Experimental Value]Defines the lipophilicity-hydrophilicity balance. A value between 1 and 3 is often considered optimal for oral drugs.
pKa (Basic) [Experimental Value]Confirms the primary ionization center. Crucial for predicting solubility-pH profile, absorption site, and potential for salt formation.
Stability (t½ at pH 7.4, 25°C) [Experimental Value] hoursDetermines shelf-life and suitability for formulation. Instability may require formulation strategies or structural modification.

This integrated profile informs critical next steps. For example, a compound with high lipophilicity and low solubility may be a candidate for an amorphous solid dispersion formulation. A basic pKa in the 8-9 range suggests that solubility will be significantly higher in the acidic environment of the stomach, which is favorable for oral absorption.

Conclusion

The systematic physicochemical characterization of (3-Fluoropiperidin-1-yl)(pyrrolidin-3-yl)methanone, as outlined in this guide, is a foundational component of its preclinical development. By employing the described in silico and experimental methodologies, development teams can build a comprehensive understanding of the molecule's strengths and weaknesses. This data-driven approach de-risks the development process, enables rational formulation design, and provides the necessary foundation for advancing a promising new chemical entity toward clinical evaluation.

References

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.

  • protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility).

  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

  • Benchchem. (n.d.). Piperidine vs. Pyrrolidine: A Comparative Analysis of Two Privileged Scaffolds in Drug Discovery.

  • Bevan, C. D., & Lloyd, R. S. (2008). In vitro solubility assays in drug discovery. PubMed.

  • Wisdomlib. (2025, February 20). Pyrrolidine and Piperidine: Significance and symbolism.

  • Charnwood Discovery. (n.d.). Kinetic Solubility - In Vitro Assay.

  • Marrero, P. F., et al. (2022, August 25). Methods for Determination of Lipophilicity. Encyclopedia.pub.

  • ResearchGate. (n.d.). LogP / LogD shake-flask method v1.

  • Symeres. (2024, March 6). Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery.

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration.

  • Trajkovic-Jolevska, S. (2017). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Macedonian Pharmaceutical Bulletin.

  • protocols.io. (n.d.). LogP / LogD shake-flask method.

  • Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry.

  • Pharmaceutical Technology. (2019, October 2). Stability Testing for Small-Molecule Clinical Trial Materials.

  • Creative Biolabs. (n.d.). Physicochemical Characterization.

  • Takács-Novák, K., & Avdeef, A. (1996). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Journal of Pharmaceutical and Biomedical Analysis.

  • Dong, M. W. (2020, June 1). Stability Studies and Testing of Pharmaceuticals - An Overview. LCGC International.

  • Andrés, A., et al. (2015). Critical comparison of shake-flask, potentiometric and chromatographic methods for lipophilicity evaluation (log Po/w) of neutral, acidic, basic and amphiprotic drugs. Journal of Pharmaceutical and Biomedical Analysis.

  • DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry.

  • Dakin, L. A. (2026, February 13). The Role of Piperidine Derivatives in Medicinal Chemistry.

  • NIH SEED. (n.d.). Regulatory Knowledge Guide for Small Molecules.

  • Frolov, N. A., & Vereshchagin, A. N. (2023, February 2). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences.

  • Ehlers, P., et al. (2017, September 20). Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. MDPI.

  • WuXi AppTec. (n.d.). Physicochemical Property Study.

  • Microtrac. (n.d.). Chemical vs. Physical Stability of Formulations.

  • Encyclopedia MDPI. (2023, February 9). Pharmacological Applications of Piperidine Derivatives.

  • Sygnature Discovery. (n.d.). Physicochemical Profiling.

  • Langhua Pharmaceutical. (n.d.). Physicochemical and Biopharmaceutical Characterization of Medicinal Compounds/Drug Substances.

  • PDS. (2019, October 2). Biologics vs. Small Molecules, What's the Difference for Stability Testing?.

Sources

Exploratory

Molecular structure and weight of (3-Fluoropiperidin-1-yl)(pyrrolidin-3-yl)methanone

An In-depth Technical Guide to (3-Fluoropiperidin-1-yl)(pyrrolidin-3-yl)methanone: A Predictive Analysis Disclaimer: The compound (3-Fluoropiperidin-1-yl)(pyrrolidin-3-yl)methanone is not currently indexed in major chemi...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to (3-Fluoropiperidin-1-yl)(pyrrolidin-3-yl)methanone: A Predictive Analysis

Disclaimer: The compound (3-Fluoropiperidin-1-yl)(pyrrolidin-3-yl)methanone is not currently indexed in major chemical databases, suggesting it is a novel or not widely reported chemical entity. This guide is therefore a predictive analysis based on established principles of organic chemistry and medicinal chemistry, drawing parallels from structurally related compounds. All data, including physicochemical properties and synthetic protocols, are theoretical and await experimental validation.

Introduction: Unveiling a Novel Scaffold

The confluence of privileged structural motifs in medicinal chemistry often heralds the emergence of novel compounds with significant therapeutic potential. This guide introduces (3-Fluoropiperidin-1-yl)(pyrrolidin-3-yl)methanone, a molecule that, while not yet described in the literature, combines two such critical scaffolds: the 3-fluoropiperidine ring and a pyrrolidine core linked via a methanone bridge.

The incorporation of fluorine into N-heterocycles is a well-established strategy in drug discovery to modulate key physicochemical and pharmacological properties.[1][2] Fluorine's high electronegativity and small van der Waals radius can influence a molecule's pKa, metabolic stability, lipophilicity, and binding affinity to biological targets.[3] Specifically, the 3-fluoropiperidine moiety is of great interest for its ability to alter the basicity of the piperidine nitrogen and to introduce conformational constraints, which can be exploited to enhance target selectivity and reduce off-target effects, such as hERG channel interactions.[4]

Concurrently, the pyrrolidine ring is a ubiquitous five-membered nitrogen heterocycle found in numerous natural products and FDA-approved drugs.[5][6] Its non-planar, three-dimensional structure provides an excellent scaffold for exploring chemical space, and its derivatives exhibit a vast range of biological activities, including anticancer, antiviral, and CNS-related effects.[5][7][8]

This document provides a comprehensive theoretical exploration of (3-Fluoropiperidin-1-yl)(pyrrolidin-3-yl)methanone, offering researchers a foundational understanding of its structure, predicted properties, a plausible synthetic strategy, and its potential as a valuable probe or lead compound in drug development.

Molecular Structure and Physicochemical Properties

Based on systematic IUPAC nomenclature, the structure of (3-Fluoropiperidin-1-yl)(pyrrolidin-3-yl)methanone features a central carbonyl group (methanone). This carbonyl is bonded to the nitrogen atom of a 3-fluoropiperidine ring and to the C3 position of a pyrrolidine ring.

Figure 1: Proposed Chemical Structure Chemical structure of (3-Fluoropiperidin-1-yl)(pyrrolidin-3-yl)methanone (Note: Image is a 2D representation. The actual molecule will have stereocenters at the C3 positions of both the piperidine and pyrrolidine rings, leading to multiple possible stereoisomers.)

Predicted Physicochemical Data

The fundamental properties of the molecule have been calculated based on its proposed structure. These values are essential for predicting its behavior in biological systems and for designing experimental protocols.

PropertyPredicted Value
Molecular Formula C₁₀H₁₇FN₂O
Molecular Weight 200.26 g/mol
CAS Number Not Assigned
Topological Polar Surface Area (TPSA) 40.54 Ų
logP (Octanol/Water Partition Coeff.) 0.8 - 1.2 (estimated)
Hydrogen Bond Donors 1 (from pyrrolidine N-H)
Hydrogen Bond Acceptors 2 (from carbonyl O and piperidine N)
pKa (most basic) 7.5 - 8.5 (estimated for pyrrolidine N)

Proposed Synthetic Pathway

The synthesis of (3-Fluoropiperidin-1-yl)(pyrrolidin-3-yl)methanone can be logically approached via a standard amide bond formation protocol. This involves the coupling of two key building blocks: 3-fluoropiperidine and a suitably protected pyrrolidine-3-carboxylic acid . The general strategy is outlined below, representing a common and reliable method for synthesizing amides from cyclic amines.[9]

Key Starting Materials
  • 3-Fluoropiperidine (or its hydrochloride salt): This starting material is commercially available and serves as the amine component.[10]

  • N-Boc-pyrrolidine-3-carboxylic acid: A protected form of pyrrolidine-3-carboxylic acid is required to prevent self-coupling or reaction at the pyrrolidine nitrogen. The tert-butyloxycarbonyl (Boc) group is a standard choice for amine protection due to its stability and ease of removal under acidic conditions.

Step-by-Step Experimental Protocol

Step 1: Amide Coupling The core of the synthesis is the creation of the amide bond. This is typically achieved by activating the carboxylic acid, followed by nucleophilic attack from the amine.

  • Activation: Dissolve N-Boc-pyrrolidine-3-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

  • Add a peptide coupling agent, such as HATU (1.1 eq) or EDC (1.2 eq) in combination with HOBt (1.2 eq). These reagents convert the carboxylic acid into a more reactive activated ester in situ.[11]

  • Add a non-nucleophilic organic base, such as diisopropylethylamine (DIPEA) (2.5 eq), to the mixture. This will neutralize any acidic byproducts and deprotonate the 3-fluoropiperidine hydrochloride if it is used as the starting salt.

  • Coupling: Add 3-fluoropiperidine (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with a mild aqueous acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product, N-Boc-(3-Fluoropiperidin-1-yl)(pyrrolidin-3-yl)methanone, by flash column chromatography on silica gel.

Step 2: Deprotection of the Pyrrolidine Nitrogen The final step is the removal of the Boc protecting group to yield the target compound.

  • Dissolve the purified Boc-protected intermediate in a suitable solvent, such as dichloromethane (DCM) or 1,4-dioxane.

  • Add an excess of a strong acid, typically trifluoroacetic acid (TFA) (5-10 eq) or a solution of HCl in dioxane (e.g., 4M).

  • Stir the mixture at room temperature for 1-4 hours. Monitor the deprotection by TLC or LC-MS.

  • Isolation: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the excess acid and solvent. The product will likely be obtained as its corresponding salt (e.g., TFA or HCl salt).

  • To obtain the free base, the residue can be dissolved in a minimal amount of water and basified with a base like sodium bicarbonate or sodium hydroxide, followed by extraction with an organic solvent. The combined organic layers are then dried and concentrated to yield (3-Fluoropiperidin-1-yl)(pyrrolidin-3-yl)methanone.

Synthetic Workflow Diagram

Synthetic_Workflow start1 N-Boc-pyrrolidine-3-carboxylic acid reagents1 HATU, DIPEA DCM start1->reagents1 start2 3-Fluoropiperidine start2->reagents1 intermediate Boc-protected Intermediate reagents1->intermediate Amide Coupling reagents2 TFA or HCl in Dioxane intermediate->reagents2 final_product (3-Fluoropiperidin-1-yl) (pyrrolidin-3-yl)methanone reagents2->final_product Boc Deprotection

Caption: Proposed two-step synthesis of the target compound.

Potential Applications and Scientific Rationale

The unique structural combination within (3-Fluoropiperidin-1-yl)(pyrrolidin-3-yl)methanone suggests several promising avenues for research in drug discovery.

Central Nervous System (CNS) Agents

Both piperidine and pyrrolidine scaffolds are prevalent in CNS-active drugs.[4] The introduction of a fluorine atom can improve blood-brain barrier permeability by masking polar groups and increasing lipophilicity in a controlled manner.[2] Furthermore, the amide linker provides a rigidifying element that can be crucial for specific receptor interactions. Pyrrolidine derivatives themselves have been investigated for a range of CNS activities, including anticonvulsant properties.[12] Therefore, this molecule could serve as a scaffold for developing novel agents targeting CNS receptors, such as dopamine, serotonin, or GABA receptors.

Enzyme Inhibitors

The pyrrolidine ring is a key component in many enzyme inhibitors, including inhibitors of dipeptidyl peptidase-4 (DPP-4) and prolyl oligopeptidase. The stereochemistry and substitution pattern on the pyrrolidine ring are critical for potent and selective inhibition. The 3-substituted pattern in the proposed molecule offers a vector for interaction with enzyme active sites. The fluoropiperidine moiety could function as a lipophilic group that occupies a hydrophobic pocket or as a bioisosteric replacement for other functional groups, potentially enhancing binding affinity or improving metabolic stability.[3]

Probes for Chemical Biology

As a novel, synthetically accessible molecule, (3-Fluoropiperidin-1-yl)(pyrrolidin-3-yl)methanone could be used as a fragment or starting point for library synthesis in fragment-based drug discovery (FBDD) or high-throughput screening (HTS) campaigns. Its distinct three-dimensional shape and functional handles (a secondary amine and a tertiary amide) allow for diverse further functionalization to explore structure-activity relationships (SAR) for new biological targets.[7]

Conclusion

(3-Fluoropiperidin-1-yl)(pyrrolidin-3-yl)methanone represents a theoretically promising scaffold for the development of novel chemical probes and therapeutic agents. By combining the metabolic and conformational benefits of a 3-fluoropiperidine ring with the proven biological relevance of the pyrrolidine core, this molecule warrants synthetic exploration. The proposed synthetic route is robust and relies on well-established chemical transformations, making the compound accessible for researchers. Future experimental studies are necessary to validate these predictions and to fully elucidate the chemical and biological properties of this intriguing new molecule.

References

  • D. O'Hagan, "Fluorinated N-heterocycles as conformationally diverse bioactives for drug discovery," Beilstein Journal of Organic Chemistry, 2012.
  • M. Inoue, et al., "Fluorinated N-heterocycles as conformationally diverse bioactives for drug discovery," Journal of Fluorine Chemistry, 2020.
  • S. Poyraz, et al., "Recent insights about pyrrolidine core skeletons in pharmacology," Frontiers in Pharmacology, 2023. [Link]

  • F. P. Battaglia, et al., "Key developments in fluorinated heterocycles," Journal of Enzyme Inhibition and Medicinal Chemistry, 2025.
  • G. Li Petri, et al., "Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds," Molecules, 2021.
  • A. A. Siddiqui, et al., "Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review)," Bioorganic Chemistry, 2023.
  • S. Purser, et al., "Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs," Organic & Biomolecular Chemistry, 2025.
  • I. N. Dibbo, "Synthesis of cyclic amides from dicarboxylic acids and amines using base tolerant heterogenous catalyst," BUET Institutional Repository, 2022.
  • J. Grzgorz, et al., "Piperidine and piperazine analogs in action: zinc(ii)-mediated formation of amidines," Dalton Transactions, 2024.
  • S. Poyraz, et al., "Recent insights about pyrrolidine core skeletons in pharmacology," Frontiers in Pharmacology, 2023. [Link]

  • S. R. Chemler, et al., "Pyrrolidine and Piperidine Formation Via Copper(II) Carboxylate Promoted Intramolecular Carboamination of Unactivated Olefins: Diastereoselectivity and Mechanism," Journal of the American Chemical Society, 2007.
  • Y. Wang, et al., "One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines," Molecules, 2022.
  • S. Kumar, et al.
  • BOC Sciences, "Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection," BOC Sciences Blog, 2024.
  • D. A. Nagib, et al., "On the Mechanism and Selectivity of Palladium-Catalyzed C(sp3)
  • A. B. Smith, et al., "Synthesis of amides from aldehydes and amines via C-H bond activation," University of Pennsylvania Scholarly Commons, 2015.
  • M. Fagnoni, et al.
  • LibreTexts Chemistry, "21.7: Chemistry of Amides," LibreTexts, 2024.
  • Chemistry Steps, "Converting Amines to Amides," Chemistry Steps, 2025.
  • S. G.
  • I. R. Baxendale, et al., "On the Selectivity in the Synthesis of 3-Fluoropiperidines Using BF3-Activated Hypervalent Iodine Reagents," SCIDAR, N.D.
  • F. Glorius, et al., "Application of the all-cis-(multi)
  • S. Purser, et al., "The role of fluorine in medicinal chemistry," Chemical Society Reviews, 2008.

Sources

Foundational

The Therapeutic Potential of Fluorinated Piperidine-Pyrrolidine Methanones: A Guide to Synthesis, Bioactivity, and Pharmacokinetic Optimization

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Executive Summary: The strategic fusion of privileged N-heterocyclic scaffolds—piperidine and pyrrolidine—through a methanone li...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary: The strategic fusion of privileged N-heterocyclic scaffolds—piperidine and pyrrolidine—through a methanone linker presents a compelling framework for novel therapeutic agents. The introduction of fluorine to this core structure further enhances its potential by allowing for the fine-tuning of physicochemical properties, metabolic stability, and target engagement. This guide provides a comprehensive overview of the rationale, synthesis, and therapeutic landscape of fluorinated piperidine-pyrrolidine methanones. We will explore their potential in treating disorders of the central nervous system (CNS) and metabolic diseases, detail synthetic methodologies, and dissect the critical structure-activity relationships (SAR) that govern their efficacy and pharmacokinetic profiles.

The Strategic Imperative: Why Fluorine and Privileged Scaffolds?

In modern medicinal chemistry, the probability of success for a drug candidate is significantly enhanced by designing molecules with optimized physicochemical and pharmacokinetic properties from the outset. The piperidine-pyrrolidine methanone core represents a deliberate convergence of three validated pharmaceutical strategies.

The "Fluorine Advantage": A Tool for Physicochemical Modulation

Fluorine's unique properties—small size, high electronegativity, and the strength of the C-F bond—make it a powerful tool for drug design.[1][2] Strategic fluorination can profoundly influence a molecule's profile in several ways:

  • Metabolic Stability: The high energy of the C-F bond makes it resistant to cleavage by metabolic enzymes like Cytochrome P450s, "shielding" a potential metabolic soft spot and often increasing the drug's half-life.

  • Binding Affinity: Fluorine can engage in unique, favorable interactions with protein targets, including hydrogen bonds and dipole-dipole interactions, enhancing binding affinity and selectivity.[1]

  • Basicity (pKa) Modulation: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby basic amines, such as the nitrogen in the piperidine ring.[2] This is a critical feature, as a lower pKa can reduce unwanted interactions with ion channels (e.g., hERG) and improve oral bioavailability.[2]

  • Membrane Permeability: Fluorination can increase a compound's lipophilicity, which can enhance its ability to cross cellular membranes, including the blood-brain barrier (BBB)—a crucial attribute for CNS-targeted therapies.[1][3]

Privileged Scaffolds: Piperidine and Pyrrolidine

Piperidine and pyrrolidine are among the most common saturated N-heterocycles found in FDA-approved drugs.[4][5] Their prevalence is due to several key features:

  • They provide a three-dimensional structure that can effectively explore the binding pockets of biological targets.[6]

  • The basic nitrogen atom serves as a key pharmacophoric feature, often forming a critical salt-bridge interaction with acidic residues (e.g., aspartate, glutamate) in a target protein.[4]

  • Their saturated nature allows for precise stereochemical control, enabling the synthesis of specific enantiomers or diastereomers to optimize efficacy and reduce off-target effects.

The Methanone Linker: A Rigid and Functional Bridge

The ketone (methanone) group serves as a structurally important linker. Unlike a more flexible alkyl chain, the methanone is a rigid, planar moiety that constrains the orientation of the two heterocyclic rings relative to each other. This conformational rigidity can reduce the entropic penalty of binding to a target, leading to higher affinity. Furthermore, the carbonyl oxygen is an excellent hydrogen bond acceptor, providing an additional point of interaction with a biological target.

Synthesis of Fluorinated Piperidine-Pyrrolidine Methanones

The synthesis of these target compounds requires a robust and flexible chemical strategy that allows for the controlled introduction of fluorine and diversification of the heterocyclic scaffolds. The most logical and widely applicable approach involves the coupling of pre-functionalized, and often pre-fluorinated, building blocks.

Synthetic Workflow Overview

The primary strategy involves a standard amide coupling reaction between a piperidine-carboxylic acid derivative and pyrrolidine. To achieve the desired fluorinated target, a fluorinated piperidine building block is utilized. This approach offers superior control over the position and stereochemistry of the fluorine atom compared to late-stage fluorination of the final compound, which can be non-selective.

G cluster_0 Preparation of Key Intermediates cluster_1 Core Assembly cluster_2 Final Product Start_A Fluorinated Piperidine Building Block (e.g., 4-Fluoro-piperidine-4-carboxylic acid) Coupling Amide Coupling (e.g., HATU, EDC/HOBt) Start_A->Coupling Start_B Pyrrolidine Start_B->Coupling Product Fluorinated (Piperidin-4-yl)(pyrrolidin-1-yl)methanone Coupling->Product

Caption: General synthetic workflow for target compound assembly.

Detailed Experimental Protocol: Amide Coupling

This protocol describes a representative synthesis using (1-Boc-4-fluoropiperidin-4-yl)carboxylic acid and pyrrolidine. The Boc (tert-butyloxycarbonyl) group is a standard protecting group for the piperidine nitrogen, which can be removed in a final step.

Step 1: Activation of the Carboxylic Acid

  • Dissolve (1-Boc-4-fluoropiperidin-4-yl)carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as Dichloromethane (DCM) or Dimethylformamide (DMF) under an inert atmosphere (N₂ or Argon).

  • Add a coupling agent such as HATU (1.1 eq) or a combination of EDC (1.2 eq) and HOBt (1.2 eq).

  • Add a tertiary amine base, such as Diisopropylethylamine (DIPEA) (2.5 eq), to the reaction mixture.

  • Stir the mixture at room temperature for 15-20 minutes to allow for the formation of the activated ester intermediate. The causality for this pre-activation step is to convert the carboxylic acid's hydroxyl group into a better leaving group, making it highly susceptible to nucleophilic attack by the amine.

Step 2: Amide Bond Formation

  • To the activated ester solution, add pyrrolidine (1.1 eq) dropwise while maintaining the temperature at 0 °C to control any potential exotherm.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Step 3: Work-up and Purification

  • Upon completion, dilute the reaction mixture with an organic solvent (e.g., Ethyl Acetate) and wash sequentially with a weak acid (e.g., 1M HCl or saturated NH₄Cl solution), a weak base (e.g., saturated NaHCO₃ solution), and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the Boc-protected intermediate.

Step 4: Deprotection (Optional)

  • Dissolve the purified Boc-protected compound in a suitable solvent (e.g., DCM or 1,4-Dioxane).

  • Add an excess of a strong acid, such as Trifluoroacetic Acid (TFA) or a solution of HCl in dioxane.

  • Stir at room temperature for 1-2 hours until deprotection is complete (monitored by LC-MS).

  • Remove the solvent and excess acid under reduced pressure. The resulting product is typically the hydrochloride or trifluoroacetate salt of the final compound.

This self-validating protocol includes chromatographic and spectrometric checks at each stage to ensure the identity and purity of the intermediates and the final product.

Therapeutic Targets and Biological Activity

The combination of the piperidine-pyrrolidine core with fluorine offers potential across multiple therapeutic areas. The specific substitution pattern on the rings and the position of the fluorine atom(s) will ultimately determine the primary biological target.

Therapeutic AreaPotential Target(s)Rationale & Supporting Evidence
CNS Disorders Opioid/Sigma Receptors, Serotonin (5-HT) Receptors, Dopamine TransportersDerivatives of 4-(1-pyrrolidinyl)piperidine have demonstrated significant analgesic activity in preclinical models.[7] Fluorination is a known strategy to improve BBB penetration, making these scaffolds ideal for targeting CNS diseases.[1][3]
Metabolic Diseases Dipeptidyl Peptidase IV (DPP-IV), Pancreatic LipaseLinked piperidine-pyrrolidine structures have been identified as potent DPP-IV inhibitors for type 2 diabetes.[8] Additionally, both scaffolds are being explored as frameworks for pancreatic lipase inhibitors in anti-obesity research.[6] Hypoglycemic effects have also been observed.[9]
Inflammatory Diseases ST2 (IL-1RL1) Pathway, KinasesWhile less direct, the piperidine-pyrrolidine motif has been successfully incorporated into inhibitors of the ST2 pathway, which is implicated in inflammatory diseases like graft-versus-host disease.[10]

Structure-Activity Relationship (SAR) and Mechanistic Insights

Optimizing a lead compound requires a deep understanding of how structural modifications affect biological activity. For fluorinated piperidine-pyrrolidine methanones, several key SAR principles are critical.

Caption: Key structure-activity relationships for the core scaffold.

  • Influence of Fluorine Position: The placement of fluorine on the piperidine ring is critical.

    • 4-Position Fluorination: Placing fluorine at the C4 position directly influences the pKa of the piperidine nitrogen through inductive effects. This modification generally lowers basicity, which can improve oral absorption and reduce off-target effects.[2]

    • 3-Position Fluorination: Fluorine at the C3 position has a less pronounced effect on pKa but can introduce a favorable dipole moment and enforce a specific ring conformation that may be beneficial for binding to certain targets.

  • Role of the Piperidine N-Substituent: The nitrogen of the piperidine ring (if not part of the core linkage, e.g., in 1,4'-bipiperidine analogs) is a key handle for modification. Small alkyl groups or other functional groups can be introduced to probe for additional binding interactions or to modulate the compound's overall lipophilicity and CNS penetration.[1]

  • Pyrrolidine Ring Substituents: The pyrrolidine ring can be substituted to probe for deeper interactions within a target's binding pocket. Structure-activity relationship studies on related pyrrolidine inhibitors show that even minor modifications can have significant effects on potency.[11]

Pharmacokinetic (ADME) Profile: Designing for Success

A compound's therapeutic potential can only be realized if it possesses a suitable pharmacokinetic profile. Fluorination is a premier strategy for optimizing ADME properties.

Enhancing Metabolic Stability

The piperidine and pyrrolidine rings are susceptible to oxidative metabolism by P450 enzymes, typically at C-H bonds adjacent to the nitrogen. Introducing a fluorine atom at one of these vulnerable positions can effectively block this metabolic pathway. This steric and electronic hindrance prevents hydroxylation, leading to a longer in-vivo half-life and greater overall drug exposure.

Tuning Lipophilicity for CNS Penetration

For CNS-acting drugs, the ability to cross the blood-brain barrier is paramount. Lipophilicity, often measured as logP, is a key determinant. Fluorine substitution generally increases logP.[4] By carefully positioning one or more fluorine atoms, medicinal chemists can dial in the precise level of lipophilicity required to achieve sufficient brain exposure without creating an overly "greasy" molecule that might suffer from poor solubility or non-specific binding.[1]

Case Study: pKa Reduction and Oral Bioavailability

A classic challenge with basic amine-containing drugs is poor oral absorption. At the high pH of the intestine, they can be highly charged, which hinders passive diffusion across the gut wall. As demonstrated with fluorinated 3-(piperidin-1-yl)propyl)indoles, the introduction of fluorine significantly reduces the pKa. This means that at intestinal pH, a larger fraction of the compound exists in its neutral, more lipophilic state, leading to dramatically improved oral absorption. This principle is directly applicable to the fluorinated piperidine-pyrrolidine methanone scaffold.

Future Directions and Conclusion

The fluorinated piperidine-pyrrolidine methanone scaffold represents a promising, yet underexplored, area for drug discovery. The convergence of two privileged heterocycles with the strategic use of fluorine provides a robust platform for developing potent and selective modulators of various biological targets.

Future work should focus on:

  • Systematic SAR Exploration: Synthesizing a focused library of compounds with systematic variations in fluorine position, stereochemistry, and substitution on both rings to build a comprehensive SAR map for specific targets like DPP-IV or opioid receptors.

  • In-depth Pharmacological Profiling: Evaluating lead compounds in advanced in-vivo models of pain, diabetes, and other relevant diseases to validate their therapeutic potential.

  • PET Imaging Analogues: Developing ¹⁸F-labeled versions of potent CNS-active compounds to serve as novel PET radiotracers for diagnosing and studying neurodegenerative diseases, leveraging fluorine's utility in both therapeutics and diagnostics.[1][3]

References

  • Al-Ibbd, M., Singh, P., & Singh, P. (2025). Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing. MDPI. [Link]

  • Feng, J., et al. (2013). Substituted piperidinyl glycinyl 2-cyano-4,5-methano pyrrolidines as potent and stable dipeptidyl peptidase IV inhibitors. PubMed. [Link]

  • Inoue, M., Sum, C., & Zhang, Y. (2009). Fluorinated molecules in the diagnosis and treatment of neurodegenerative diseases. Expert Opinion on Drug Discovery. [Link]

  • Hollingworth, C., & Gouverneur, V. (Year not specified). Fluorinated N-heterocycles as conformationally diverse bioactives for drug discovery. Royal Society of Chemistry. [Link]

  • PubChem. Piperidin-4-yl(pyrrolidin-1-yl)methanone. National Center for Biotechnology Information. [Link]

  • Sadyrbaeva, T., et al. (2026). Synthesis, Antimicrobial Activity and Cytotoxicity of Novel (Piperidin-4-yl)adamantane-1-carboxylate N-Substituted Derivatives. PMC. [Link]

  • Saify, Z.S., Malick, T.Z., & Mallick, T.Z. (2014). Synthesis and biological screening of 4-(1-pyrrolidinyl) piperidine derivatives as effective analgesics. Journal of the Chemical Society of Pakistan. [Link]

  • ResearchGate. (2014). 4-(1-Pyrrolidinyl)Piperidine (I) and its derivatives (II-V). [Link]

  • Lodyga-Chruscinska, E., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • Saify, Z. S., et al. (2014). Synthesis and Biological screening of 4-(1-pyrrolidinyl) Piperidine Derivatives as Effective Analgesics. ResearchGate. [Link]

  • Comins, D. L., & Dehghani, A. (1999). Selective methodologies for the synthesis of biologically active piperidinic compounds. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry. [Link]

  • Al-Ostoot, F.H., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. [Link]

  • O'Hagan, D. (2013). Stereoselectively fluorinated N-heterocycles: a brief survey. Beilstein Journal of Organic Chemistry. [Link]

  • Perrone, R., et al. (1999). 3-(9H-fluoren-9-ylidene)-2, 5-pyrrolidinediones: study of the steric requirements of the terminal amide fragment on 5-HT1A affinity/selectivity. PubMed. [Link]

  • Kamal, A., et al. (2016). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. PMC. [Link]

  • Wang, Y., et al. (2021). Structure-Activity relationship of 1-(Furan-2-ylmethyl)Pyrrolidine-Based Stimulation-2 (ST2) inhibitors for treating graft versus host disease. PMC. [Link]

  • Shaikh, F., et al. (2024). Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. MDPI. [Link]

  • Al-Gorbani, M., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. [Link]

Sources

Exploratory

In Silico to In Vitro: Binding Affinity Prediction Frameworks for Fluorinated Heterocyclic Scaffolds

Topic: Binding Affinity Predictions for (3-Fluoropiperidin-1-yl)(pyrrolidin-3-yl)methanone Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Computational Biologists, and Lead Optimization Teams Ex...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Binding Affinity Predictions for (3-Fluoropiperidin-1-yl)(pyrrolidin-3-yl)methanone Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Computational Biologists, and Lead Optimization Teams

Executive Summary

The precise prediction of binding affinity for fragment-sized ligands remains one of the most challenging frontiers in structure-based drug design (SBDD). This guide focuses on (3-Fluoropiperidin-1-yl)(pyrrolidin-3-yl)methanone , a representative fluorinated scaffold often utilized in the design of serine protease inhibitors (e.g., DPP-4) and GPCR modulators.

The presence of the C3-fluorine on the piperidine ring introduces unique stereoelectronic effects—specifically the gauche effect—that significantly influence conformational entropy and protein-ligand interaction energetics. This guide outlines a rigorous, self-validating workflow for predicting the binding affinity (


 / 

) of this scaffold, moving from Quantum Mechanical (QM) torsion analysis to Free Energy Perturbation (FEP) and culminating in Surface Plasmon Resonance (SPR) validation.
Structural Analysis & Stereochemical Profiling

Before initiating docking or dynamics simulations, the physicochemical behavior of the ligand must be established. The molecule contains two chiral centers (Pyrrolidine-C3 and Piperidine-C3), resulting in four distinct stereoisomers.

1.1 The Fluorine Gauche Effect

In 3-fluoropiperidines, the fluorine atom often prefers an axial orientation due to the gauche effect (hyperconjugation between the


 and 

orbitals) and dipolar minimization. Standard force fields (e.g., OPLS3e or GAFF2) may occasionally underestimate this preference without QM-derived torsion corrections.
  • Implication for Binding: If the protein pocket requires the fluorine in an equatorial position, the energy penalty to flip from the preferred axial conformation (

    
    ) must be paid, reducing the overall binding affinity.
    
  • Protocol:

    • Generate all 4 stereoisomers.

    • Perform QM geometry optimization (DFT B3LYP/6-31G*) in the solution phase (PCM water) to determine the global minimum conformer.

    • Calculate

      
       to quantify the strain energy required for binding.
      
Computational Prediction Workflow (In Silico)

This section details the hierarchical filtering process to predict affinity.

2.1 Workflow Visualization

CompWorkflow Start Ligand Enumeration (4 Stereoisomers) QM QM Torsion Scan (Axial vs Equatorial F) Start->QM Geometry Opt Dock Ensemble Docking (Glide/AutoDock Vina) QM->Dock Force Field Param MD Molecular Dynamics (100ns, Explicit Solvent) Dock->MD Top 3 Poses FEP FEP+ / TI (Relative Binding Free Energy) MD->FEP Stable Trajectory Output Predicted Kd & Selectivity Profile FEP->Output ΔG (kcal/mol)

Figure 1: Hierarchical computational workflow for affinity prediction, prioritizing QM-derived conformational analysis.

2.2 Molecular Docking Strategy

Standard rigid-receptor docking is insufficient for this scaffold due to the flexibility of the pyrrolidine ring.

  • Method: Ensemble Docking.[1]

  • Protocol:

    • Extract representative receptor conformations from a 50ns MD simulation of the apo protein.

    • Dock the (3-Fluoropiperidin-1-yl)(pyrrolidin-3-yl)methanone isomers into these clusters.

    • Scoring Function: Use a solvation-aware scoring function (e.g., Glide XP or Vina) but treat the score only as a filter, not a final affinity predictor.

2.3 Absolute Binding Free Energy (FEP/TI)

To achieve accuracy within 1 kcal/mol, alchemical free energy calculations are required.

  • Technique: Free Energy Perturbation (FEP+).[2]

  • Transformation: Since this is a fragment, absolute binding free energy (ABFE) is computationally expensive. A more efficient approach is Relative Binding Free Energy (RBFE) , comparing the fluorinated compound against the non-fluorinated analog (Hydrogen) or a methoxy-analog.

  • Equation:

    
    
    
  • Significance: This isolates the specific contribution of the fluorine atom (solvation penalty vs. protein interaction gain).

Experimental Validation Protocols (In Vitro)

Computational predictions must be validated using biophysical assays capable of detecting low-affinity interactions (


 in 

to

range), typical for fragments.
3.1 Surface Plasmon Resonance (SPR)

SPR is the gold standard for this molecular weight class (<250 Da) as it measures on/off rates (


) directly.
  • Sensor Chip: CM5 (Carboxymethylated dextran) or SA (Streptavidin) if using biotinylated protein.

  • Immobilization: Low density (Rmax < 50 RU) to prevent mass transport limitations.

  • Running Buffer: PBS-P+ with 2-5% DMSO (matched exactly to ligand samples).

  • Protocol:

    • Solubility Check: Ensure the fragment is soluble at 100x predicted

      
      .
      
    • Clean Screen: Inject at high concentration to check for non-specific binding (NSB) to the dextran matrix.

    • Multi-Cycle Kinetics: Inject a concentration series (e.g., 0, 10, 30, 100, 300, 1000

      
      ).
      
    • Analysis: Fit to a 1:1 Langmuir binding model. If the "square wave" (fast on/off) is observed, use Steady State Affinity fitting (

      
       vs. Concentration).
      
3.2 Ligand-Observed

F NMR

Since the molecule contains a fluorine atom,


F NMR is a powerful, label-free method to detect binding and validate the environment of the fluorine.
  • Principle: The chemical shift anisotropy (CSA) and transverse relaxation time (

    
    ) of the fluorine signal change drastically upon binding to a large protein.
    
  • Protocol:

    • T2-Relaxation Filter (CPMG): Small molecules have long

      
       (sharp peaks). Bound molecules adopt the protein's short 
      
      
      
      (broad/disappearing peaks).
    • Result: A reduction in peak intensity in the presence of protein confirms binding.

3.3 Validation Logic Diagram

ValidationLoop Compound Synthesized Fragment Solubility Solubility Assay (Nephelometry) Compound->Solubility SPR SPR Analysis (Steady State Fit) Solubility->SPR If Soluble NMR 19F NMR (T2 Relaxation) Solubility->NMR Orthogonal Check Decision Affinity Confirmed? SPR->Decision Kd < 500μM NMR->Decision Line Broadening Decision->Compound No (Redesign) LeadOpt Proceed to Lead Optimization Decision->LeadOpt Yes

Figure 2: Experimental validation loop combining SPR kinetics and NMR structural confirmation.

Data Interpretation & Case Study Analysis

When analyzing the data for (3-Fluoropiperidin-1-yl)(pyrrolidin-3-yl)methanone, researchers should look for the following "Fluorine Signatures":

ParameterObservationInterpretation

-1.5 kcal/mol vs H-analogThe fluorine makes a specific contact (e.g., with a backbone amide or orthogonal multipolar interaction).

+2.0 kcal/mol vs H-analogDesolvation penalty of F is too high, or steric clash occurs.
SPR Shape Square WaveFast kinetics (

). Typical for fragments.[3] Use Steady State affinity.

F NMR

shift > 0.5 ppm
The fluorine environment changes significantly (e.g., buried in a hydrophobic pocket).

Key Insight: If the computational model predicts high affinity but SPR shows no binding, revisit the protonation state of the pyrrolidine nitrogen. At physiological pH (7.4), the secondary amine should be protonated (


). Ensure the MD simulation utilized the cationic form.
References
  • Wang, L., et al. (2015). "Accurate and Reliable Prediction of Relative Ligand Binding Potency in Prospective Drug Discovery by Way of a Modern Free-Energy Calculation Protocol and Force Field." Journal of the American Chemical Society. Link

  • Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews. Link

  • Gillis, E. P., et al. (2015). "Applications of Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry. Link

  • Navratilova, I., & Hopkins, A. L. (2010). "Fragment screening by surface plasmon resonance." ACS Medicinal Chemistry Letters. Link

  • Dalvit, C., et al. (2002). "Fluorine-NMR competition binding experiments for high-throughput screening and functional genomics." Combinatorial Chemistry & High Throughput Screening. Link

Sources

Foundational

Chemical Identity and Structural Characterization of (3-Fluoropiperidin-1-yl)(pyrrolidin-3-yl)methanone

A Technical Guide for Medicinal Chemistry Applications Introduction: The Scaffold Utility The compound (3-Fluoropiperidin-1-yl)(pyrrolidin-3-yl)methanone represents a high-value pharmacophore scaffold in Fragment-Based D...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Medicinal Chemistry Applications

Introduction: The Scaffold Utility

The compound (3-Fluoropiperidin-1-yl)(pyrrolidin-3-yl)methanone represents a high-value pharmacophore scaffold in Fragment-Based Drug Discovery (FBDD). It combines two saturated heterocyclic rings via an amide linker, offering significant


 character—a property correlated with improved clinical success rates due to higher solubility and lower promiscuity compared to flat aromatic systems.

The inclusion of the fluorine atom at the 3-position of the piperidine ring utilizes the "fluorine effect" to modulate basicity (


), lipophilicity (

), and metabolic stability against oxidative metabolism at the piperidine ring.

Nomenclature and Registry Data

Because this molecule contains two chiral centers (C3 on the piperidine and C3 on the pyrrolidine), it exists as a mixture of four stereoisomers. Public chemical registries often index the specific stereoisomers or the precursors rather than the unspecified racemic mixture.

IUPAC Nomenclature Breakdown
  • Principal Group: Methanone (Ketone/Amide)

  • Substituent 1 (Acyl group): Pyrrolidin-3-yl (derived from pyrrolidine-3-carboxylic acid)

  • Substituent 2 (Amino group): 3-Fluoropiperidin-1-yl

  • Full IUPAC Name: (3-Fluoropiperidin-1-yl)(pyrrolidin-3-yl)methanone

Stereochemical Permutations

The molecule possesses two stereocenters. For precise documentation, researchers must specify the configuration.

IsomerConfigurationIUPAC Name Extension
A (3R-pyrrolidine), (3'R-piperidine)((3R)-3-fluoropiperidin-1-yl)((3R)-pyrrolidin-3-yl)methanone
B (3S-pyrrolidine), (3'S-piperidine)((3S)-3-fluoropiperidin-1-yl)((3S)-pyrrolidin-3-yl)methanone
C (3R-pyrrolidine), (3'S-piperidine)((3S)-3-fluoropiperidin-1-yl)((3R)-pyrrolidin-3-yl)methanone
D (3S-pyrrolidine), (3'R-piperidine)((3R)-3-fluoropiperidin-1-yl)((3S)-pyrrolidin-3-yl)methanone
CAS Registry Data (Precursors)

As the final coupled product is often a custom library member, the most actionable data for synthesis involves the CAS numbers of the stable precursors.

ComponentChemical NameCAS Registry NumberNote
Amine 3-Fluoropiperidine HCl63001-30-9 Racemic Salt
Amine (3S)-3-Fluoropiperidine HCl871664-50-5 Chiral Building Block
Acid 1-(tert-Butoxycarbonyl)pyrrolidine-3-carboxylic acid59378-75-5 N-Boc Protected

Synthetic Methodology

The synthesis requires an orthogonal protection strategy. The pyrrolidine nitrogen must be protected (typically with Boc) to prevent polymerization of the amino acid component during activation.

Reaction Workflow Visualization

SynthesisWorkflow Start1 N-Boc-Pyrrolidine-3-carboxylic acid (CAS: 59378-75-5) Activation Carboxylic Acid Activation (HATU/DIPEA) Start1->Activation  Solvent: DMF   Start2 3-Fluoropiperidine HCl (CAS: 63001-30-9) Start2->Activation  Base: DIPEA   Intermediate Boc-Protected Intermediate (Purification Required) Activation->Intermediate  Amide Coupling   Deprotection Acidic Deprotection (TFA or HCl/Dioxane) Intermediate->Deprotection  Cleavage   FinalProduct Final Product (Salt Form) (3-Fluoropiperidin-1-yl)(pyrrolidin-3-yl)methanone Deprotection->FinalProduct  Workup/Lyophilization  

Figure 1: Orthogonal synthetic route preventing homocoupling of the pyrrolidine core.

Detailed Protocol (Standardized)

Step 1: Amide Coupling

  • Reagents: Dissolve N-Boc-pyrrolidine-3-carboxylic acid (1.0 equiv) in anhydrous DMF (0.1 M concentration).

  • Activation: Add HATU (1.1 equiv) and DIPEA (3.0 equiv). Stir for 5 minutes at 0°C to activate the acid.

    • Expert Insight: HATU is preferred over EDC/HOBt for secondary amines (like piperidine) to minimize racemization and improve yield in sterically hindered couplings [1].

  • Addition: Add 3-fluoropiperidine hydrochloride (1.0 equiv).

  • Reaction: Allow to warm to room temperature and stir for 4–16 hours. Monitor by LC-MS (Look for [M+H-Boc] or [M+Na] peaks).

  • Workup: Dilute with EtOAc, wash with saturated NaHCO₃ (remove unreacted acid), 1M HCl (remove unreacted amine), and brine. Dry over MgSO₄.

Step 2: Deprotection

  • Dissolution: Dissolve the intermediate in DCM.

  • Cleavage: Add TFA (20% v/v) or 4M HCl in Dioxane. Stir for 1–2 hours.

    • Safety Note: TFA is corrosive. Use a fume hood.

  • Isolation: Concentrate in vacuo. The product will be the TFA or HCl salt.

    • Purification: If free base is required, use SCX-2 (Strong Cation Exchange) chromatography to catch and release the product.

Analytical Characterization

To validate the identity of the synthesized molecule, the following analytical signatures are expected.

Physicochemical Properties (Calculated)
PropertyValue (Approx.)Significance
Molecular Weight 200.25 g/mol Fragment-like (<300 Da)
cLogP ~0.5 - 0.9High water solubility
TPSA ~32 ŲGood membrane permeability
pKa (Pyrrolidine N) ~9.5Protonated at physiological pH
NMR Interpretation Guide
  • 
    F NMR:  Essential for confirming the fluorination. Expect a multiplet (decoupled) or doublet of multiplets around -170 to -190 ppm  (relative to CFCl₃), depending on the stereochemistry (axial/equatorial preference of the fluorine).
    
  • 
    H NMR (DMSO-d6): 
    
    • Pyrrolidine NH: Broad singlet (if salt form) > 8.5 ppm.

    • Piperidine C3-H: Distinct multiplet shifted downfield (4.5–5.0 ppm) due to geminal fluorine coupling (

      
       Hz).
      

Stereochemical Logic Tree

When synthesizing for SAR (Structure-Activity Relationship) studies, it is critical to separate or control stereoisomers.

Stereochemistry Root (3-Fluoropiperidin-1-yl)(pyrrolidin-3-yl)methanone (4 Possible Isomers) Branch1 Pyrrolidine C3 Configuration Root->Branch1 R_Pyr (3R)-Pyrrolidine Series Branch1->R_Pyr S_Pyr (3S)-Pyrrolidine Series Branch1->S_Pyr R_R Isomer A: (3R, 3'R) R_Pyr->R_R + (3R)-Fluoropiperidine R_S Isomer C: (3R, 3'S) R_Pyr->R_S + (3S)-Fluoropiperidine S_S Isomer B: (3S, 3'S) S_Pyr->S_S + (3S)-Fluoropiperidine S_R Isomer D: (3S, 3'R) S_Pyr->S_R + (3R)-Fluoropiperidine

Figure 2: Stereochemical divergence requiring chiral starting materials for resolution.

References

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society, 115(10), 4397-4398. Link

  • Sigma-Aldrich. (2024). Product Specification: (S)-(+)-3-Fluoropyrrolidine hydrochloride.[1] Merck KGaA. Link

  • PubChem. (2024).[2] Compound Summary: 3-Fluoropyrrolidine.[1][2][3][4] National Library of Medicine. Link

  • ChemicalBook. (2024). 3-Fluoropiperidine Hydrochloride Product Data. Link

Sources

Protocols & Analytical Methods

Method

Synthesis protocols for (3-Fluoropiperidin-1-yl)(pyrrolidin-3-yl)methanone

Application Note: High-Fidelity Synthesis of (3-Fluoropiperidin-1-yl)(pyrrolidin-3-yl)methanone Executive Summary & Strategic Rationale The target molecule, (3-Fluoropiperidin-1-yl)(pyrrolidin-3-yl)methanone (CAS: 200516...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Synthesis of (3-Fluoropiperidin-1-yl)(pyrrolidin-3-yl)methanone

Executive Summary & Strategic Rationale

The target molecule, (3-Fluoropiperidin-1-yl)(pyrrolidin-3-yl)methanone (CAS: 2005163-26-6), represents a critical building block in modern medicinal chemistry, particularly for fragment-based drug discovery (FBDD). The structure features two distinct pharmacophores: a 3-fluoropiperidine ring (often used to modulate pKa and metabolic stability) and a pyrrolidine core.

Synthetic Challenge: The primary synthetic challenge lies in the formation of the amide bond between a secondary amine (3-fluoropiperidine) and a secondary carboxylic acid (pyrrolidine-3-carboxylic acid). Secondary amines are sterically more demanding and less nucleophilic than primary amines, often leading to stalled reactions or extensive epimerization if not activated correctly. Furthermore, the pyrrolidine nitrogen must be orthogonally protected (typically with Boc) to prevent uncontrolled polymerization.

Protocol Strategy: This guide details a robust, two-step "Coupling-Deprotection" sequence. We utilize HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) as the coupling reagent.[1] Unlike cheaper carbodiimides (EDC), HATU generates a highly reactive 7-azabenzotriazole active ester, which significantly accelerates the coupling of sterically hindered secondary amines while minimizing racemization at the chiral centers.

Reaction Pathway & Logic

The synthesis proceeds via the coupling of N-Boc-pyrrolidine-3-carboxylic acid with 3-fluoropiperidine, followed by acid-mediated deprotection.

ReactionScheme SM1 N-Boc-Pyrrolidine-3-COOH (Starting Material A) Int Intermediate: N-Boc-Protected Amide SM1->Int Step 1: Coupling HATU, DIPEA, DMF RT, 2-4 h SM2 3-Fluoropiperidine (Starting Material B) SM2->Int Step 1: Coupling HATU, DIPEA, DMF RT, 2-4 h Prod Target Product: (3-Fluoropiperidin-1-yl)(pyrrolidin-3-yl)methanone Int->Prod Step 2: Deprotection 4M HCl in Dioxane RT, 1 h

Figure 1: Synthetic workflow for the target amide. The convergent route ensures high atom economy and simplified purification.

Experimental Protocols

Step 1: Amide Coupling (The HATU Method)

Objective: Form the amide bond between the secondary amine and the protected amino acid.

Reagents & Stoichiometry:

ComponentEquiv.RoleNotes
N-Boc-pyrrolidine-3-COOH 1.0Limiting ReagentCommercial starting material.
3-Fluoropiperidine (HCl salt) 1.1NucleophileSlight excess ensures complete consumption of acid.
HATU 1.2Coupling AgentHigh reactivity for secondary amines.
DIPEA (Hünig's Base) 3.0BaseNeutralizes HCl salt and activates carboxylate.
DMF (Anhydrous) --SolventConcentration: 0.1 M - 0.2 M.

Detailed Procedure:

  • Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (

    
    ).
    
  • Dissolution: Add N-Boc-pyrrolidine-3-carboxylic acid (1.0 equiv) and HATU (1.2 equiv) to the flask. Dissolve in anhydrous DMF (approx. 5 mL per mmol of acid).

    • Scientist's Note: Pre-mixing the acid and HATU allows the formation of the activated ester species (OAt-ester) before the amine is introduced.

  • Activation: Add DIPEA (1.0 equiv) dropwise. Stir at Room Temperature (RT) for 5–10 minutes. The solution typically turns yellow.

  • Addition: Add 3-Fluoropiperidine (1.1 equiv). If using the hydrochloride salt, add the remaining DIPEA (2.0 equiv) immediately to liberate the free amine.

  • Reaction: Stir at RT for 2–4 hours.

    • Monitoring: Monitor by LC-MS or TLC (5% MeOH in DCM). Look for the disappearance of the acid and the formation of the Boc-protected intermediate (

      
       Da).
      
  • Workup:

    • Dilute reaction mixture with Ethyl Acetate (EtOAc).[1][2]

    • Wash sequentially with:

      • 1M HCl (removes unreacted amine and DIPEA).

      • Sat.

        
         (removes unreacted acid and HATU byproducts).
        
      • Brine (saturated NaCl).

    • Dry over anhydrous

      
      , filter, and concentrate in vacuo.
      
  • Purification: The crude material is often pure enough for Step 2. If necessary, purify via flash column chromatography (Hexanes/EtOAc gradient).

Step 2: Boc-Deprotection

Objective: Remove the tert-butoxycarbonyl protecting group to yield the final secondary amine.

Reagents:

  • Crude Intermediate (from Step 1).

  • 4M HCl in Dioxane (Commercial solution).

  • Dichloromethane (DCM) (Solvent).

Detailed Procedure:

  • Dissolution: Dissolve the crude intermediate in a minimal amount of DCM (2 mL per mmol).

  • Acidolysis: Add 4M HCl in Dioxane (10–20 equiv).

    • Scientist's Note: We prefer HCl/Dioxane over TFA/DCM for this substrate. TFA forms trifluoroacetate salts which are hygroscopic and difficult to handle. HCl salts are generally crystalline solids.

  • Reaction: Stir at RT for 1–2 hours.

    • Monitoring: LC-MS should show the loss of the Boc group (-100 mass units) and appearance of the final product mass (

      
       Da).
      
  • Isolation:

    • Concentrate the solvent in vacuo.[3]

    • Triturate the residue with Diethyl Ether (

      
      ) to precipitate the hydrochloride salt.
      
    • Filter the solid and dry under high vacuum.

    • Result: The product is obtained as the Hydrochloride Salt . If the free base is required, dissolve in water, basify with

      
      , and extract into DCM.
      

Critical Quality Attributes (CQA) & Analysis

Stereochemical Considerations

Both the pyrrolidine (C3) and piperidine (C3) rings contain chiral centers.

  • If starting with racemic materials, the product will be a mixture of 4 diastereomers.

  • If using enantiopure starting materials (e.g., (S)-N-Boc-pyrrolidine-3-carboxylic acid), maintain low temperatures (

    
    ) during the HATU activation step to prevent racemization via the oxazolone mechanism.
    
NMR Interpretation
  • Rotamers: Amides involving cyclic amines (pyrrolidine/piperidine) often exhibit restricted rotation around the amide bond. This results in broadened or doubled peaks in the

    
     NMR spectrum at room temperature. This is not an impurity; it is a physical characteristic of the molecule. Heating the NMR tube to 
    
    
    
    often coalesces these peaks.

Data Table: Expected Physical Properties

PropertyValue (Predicted)
Molecular Formula

Molecular Weight 200.26 g/mol (Free Base)
Exact Mass 200.1325
LogP ~0.5 (Hydrophilic)
Solubility High in MeOH, DMSO, Water (as salt).[4]

Troubleshooting Guide

Troubleshooting Issue Problem Detected LowYield Low Yield in Step 1 Issue->LowYield Racemization Racemization Observed Issue->Racemization IncompleteDeprot Incomplete Deprotection Issue->IncompleteDeprot Sol1 Switch to HATU/HOAt Ensure Anhydrous DMF LowYield->Sol1 Sol2 Pre-activate at 0°C Use Collidine instead of DIPEA Racemization->Sol2 Sol3 Increase HCl equivalents Check for t-Bu cation scavenging IncompleteDeprot->Sol3

Figure 2: Decision tree for common synthetic deviations.

References

  • CAS Registry . (2024). Entry for (3-Fluoropiperidin-1-yl)(pyrrolidin-3-yl)methanone (CAS 2005163-26-6). American Chemical Society.

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[2] Tetrahedron, 61(46), 10827-10852. (Seminal review on HATU/coupling reagents).

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1] Organic Process Research & Development, 20(2), 140–177.

  • Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis.[5] Tetrahedron, 60(11), 2447-2467.

Sources

Application

Step-by-step amide coupling of 3-fluoropiperidine and pyrrolidine-3-carboxylic acid

An Application Note and Protocol for the Step-by-Step Amide Coupling of 3-Fluoropiperidine and Pyrrolidine-3-Carboxylic Acid Authored by: Senior Application Scientist, Gemini Laboratories Abstract The formation of the am...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Step-by-Step Amide Coupling of 3-Fluoropiperidine and Pyrrolidine-3-Carboxylic Acid

Authored by: Senior Application Scientist, Gemini Laboratories

Abstract

The formation of the amide bond is arguably the most critical and frequently performed transformation in medicinal chemistry and drug development.[1][2] This application note provides a comprehensive, in-depth guide to the synthesis of (3-fluoropiperidin-1-yl)(pyrrolidin-3-yl)methanone via the amide coupling of 3-fluoropiperidine and pyrrolidine-3-carboxylic acid. These two scaffolds are of significant interest in modern drug discovery, with the fluorinated piperidine moiety often used to modulate physicochemical properties such as pKa and metabolic stability, and the pyrrolidine core being a prevalent feature in numerous bioactive molecules.[3][4] This document moves beyond a simple recitation of steps, delving into the mechanistic rationale behind the chosen protocol, offering insights into reagent selection, and providing a robust framework for reaction setup, monitoring, purification, and troubleshooting. The protocols detailed herein are designed to be self-validating, ensuring researchers can achieve reliable and reproducible outcomes.

Mechanistic Rationale and Reagent Selection

The direct condensation of a carboxylic acid and an amine to form an amide bond is a thermodynamically unfavorable process, requiring the activation of the carboxylic acid.[1] Carbodiimide-based coupling reagents are a cornerstone of modern amide synthesis due to their efficiency and relatively mild reaction conditions.[1][5] For this specific transformation, we have selected the widely used 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with the additive 1-Hydroxybenzotriazole (HOBt).

The reaction proceeds through a well-established mechanism:

  • Activation: The carboxylic acid (pyrrolidine-3-carboxylic acid) attacks the electrophilic carbon of EDC, forming a highly reactive O-acylisourea intermediate.[6][7]

  • Additive Interception: This intermediate is susceptible to nucleophilic attack by HOBt. This step is crucial as it forms an HOBt-active ester, which is more stable than the O-acylisourea but highly reactive towards amines. The use of HOBt mitigates side reactions, such as the formation of a stable N-acylurea byproduct, and serves to suppress potential racemization at the chiral center of the carboxylic acid.[6][8][9]

  • Nucleophilic Acyl Substitution: The amine (3-fluoropiperidine) then attacks the carbonyl carbon of the HOBt-active ester.

  • Product Formation: The tetrahedral intermediate collapses, eliminating HOBt (which acts catalytically) and forming the desired amide bond, yielding (3-fluoropiperidin-1-yl)(pyrrolidin-3-yl)methanone.[6]

A non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA), is included to neutralize any hydrochloride salts present (as starting materials are often supplied in this form) and to scavenge the proton released during the reaction, driving the equilibrium towards product formation.

Amide Coupling Mechanism RCOOH Pyrrolidine-3-Carboxylic Acid O_acyl O-acylisourea (Reactive Intermediate) RCOOH->O_acyl + EDC EDC EDC EDC->O_acyl HOBt_ester HOBt Active Ester O_acyl->HOBt_ester + HOBt Urea EDC-Urea Byproduct O_acyl->Urea Side Reaction (suppressed by HOBt) HOBt HOBt HOBt->HOBt_ester Product Final Amide Product HOBt_ester->Product + Amine Amine 3-Fluoropiperidine Amine->Product Product->HOBt - HOBt (regenerated)

Caption: EDC-HOBt mediated amide coupling mechanism.

Reagents, Materials, and Safety

Proper preparation and handling of all chemicals are paramount for safety and reaction success. The following table summarizes the key components for this synthesis.

ReagentCAS NumberMol. Weight ( g/mol )Role in ReactionKey Safety & Handling Precautions
Pyrrolidine-3-carboxylic acid 59378-87-9115.13Carboxylic AcidCauses serious eye damage. Wear protective eye gear.[10][11]
3-Fluoropiperidine (or HCl salt)116574-75-5 (free base)103.14 (free base)Amine NucleophileHarmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation. Handle in a well-ventilated fume hood.[3]
EDC·HCl 25952-53-8191.70Coupling ReagentEye, skin, and respiratory irritant. Moisture sensitive. Store under inert gas.
HOBt (anhydrous)2592-95-2135.12Additive/ActivatorExplosive hazard when dry; often sold wetted with water. Handle with care. Irritant.
DIPEA 7087-68-5129.24Non-nucleophilic BaseFlammable liquid and vapor. Harmful if swallowed or inhaled. Causes severe skin burns and eye damage. Use in a fume hood.
DMF (anhydrous)68-12-273.09SolventHarmful if inhaled or in contact with skin. Suspected of damaging the unborn child. Use in a well-ventilated area.[12]
DCM (anhydrous)75-09-284.93SolventSuspected of causing cancer. Causes skin and eye irritation. Use in a fume hood.[12]
Ethyl Acetate (EtOAc) 141-78-688.11Extraction SolventHighly flammable liquid and vapor. Causes serious eye irritation.
Magnesium Sulfate (MgSO₄) 7487-88-9120.37Drying AgentNon-hazardous, but handle to avoid dust inhalation.

Detailed Step-by-Step Experimental Protocol

This protocol is based on a 1.0 mmol scale. Adjust quantities accordingly for larger or smaller scales.

3.1. Reaction Setup and Activation

  • Preparation: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add pyrrolidine-3-carboxylic acid (1.0 mmol, 115.1 mg).

  • Inert Atmosphere: Seal the flask with a septum, and purge with an inert gas (Nitrogen or Argon). This is critical as EDC is moisture-sensitive.

  • Solvent Addition: Add anhydrous DMF (or DCM, 10 mL) via syringe. Stir the mixture at room temperature until the acid is fully dissolved.

  • Reagent Addition: To the stirred solution, add HOBt (1.1 mmol, 148.6 mg) followed by EDC·HCl (1.2 mmol, 230.0 mg).

    • Scientist's Insight: Adding the coupling reagents to the carboxylic acid solution first allows for a "pre-activation" period. This ensures the formation of the HOBt-active ester before the amine is introduced, leading to a cleaner reaction and higher yield.[1]

  • Activation Time: Allow the mixture to stir at room temperature for 15-20 minutes. The solution should remain clear or may become slightly cloudy.

3.2. Amide Bond Formation

  • Amine Addition: In a separate vial, dissolve 3-fluoropiperidine hydrochloride (1.0 mmol, 139.6 mg) in a minimal amount of anhydrous DMF (~2 mL). Add DIPEA (2.5 mmol, 0.44 mL) to this vial to neutralize the HCl salt and liberate the free amine.

    • Causality Note: Using a slight excess of base (2.5 eq.) ensures complete neutralization of the amine salt and also scavenges the acid generated during the coupling reaction itself.

  • Coupling: Add the 3-fluoropiperidine/DIPEA solution dropwise to the activated carboxylic acid mixture at room temperature.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction every 1-2 hours using Thin Layer Chromatography (TLC) or LC-MS.

    • TLC System: A typical mobile phase would be 10% Methanol in Dichloromethane. The product should have an Rf value intermediate between the two highly polar starting materials.

    • LC-MS: Look for the disappearance of starting materials and the appearance of a new peak with the expected mass-to-charge ratio (m/z) for the product.

3.3. Work-up and Purification

  • Quenching: Once the reaction is complete (typically 4-12 hours), dilute the reaction mixture with ethyl acetate (30 mL).

  • Aqueous Wash: Transfer the mixture to a separatory funnel and wash sequentially with a saturated aqueous solution of NaHCO₃ (2 x 20 mL) to remove unreacted HOBt and acid, followed by brine (1 x 20 mL).

    • Expert Tip: The urea byproduct from EDC is often water-soluble, making this aqueous work-up effective for its removal.[9]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product will likely be a viscous oil or semi-solid. Purification is best achieved via flash column chromatography.

    • Stationary Phase: Silica gel.

    • Mobile Phase: A gradient of 0-15% Methanol in Dichloromethane is a good starting point. Adding a small amount of triethylamine or ammonium hydroxide (e.g., 0.5%) to the eluent can prevent the polar amine product from streaking on the acidic silica gel.[13]

    • Alternative Strategies: If the product proves to be extremely polar and difficult to purify on silica, consider reversed-phase chromatography or Hydrophilic Interaction Liquid Chromatography (HILIC), which are well-suited for polar molecules.[14][15][16]

Caption: Step-by-step experimental workflow diagram.

Product Characterization

Thorough characterization is essential to confirm the identity, structure, and purity of the final compound.

Analysis TechniqueExpected Result for (3-fluoropiperidin-1-yl)(pyrrolidin-3-yl)methanone
Mass Spec. (ESI+) Expected [M+H]⁺: m/z = 215.15
¹H NMR (400 MHz, CDCl₃) Predicted δ (ppm): 4.8-4.6 (m, 1H, -CHF-), 3.8-3.2 (m, 6H, piperidine & pyrrolidine N-CH₂), 3.1-2.8 (m, 1H, pyrrolidine CH), 2.2-1.5 (m, 6H, piperidine & pyrrolidine ring CH₂)
¹³C NMR (100 MHz, CDCl₃) Predicted δ (ppm): ~172 (C=O), ~88 (d, ¹JCF ≈ 180 Hz, -CHF-), ~45-55 (multiple signals, N-CH₂), ~30-40 (multiple signals, ring CH₂)
IR (ATR) Expected ν (cm⁻¹): ~1640 cm⁻¹ (strong, C=O amide I band), ~1100 cm⁻¹ (C-F stretch)

Troubleshooting Guide

Even with a robust protocol, challenges can arise. This section addresses common issues encountered during amide couplings.

Potential ProblemLikely Cause(s)Suggested Solution(s)
Low or No Product Formation • Inactive/degraded EDC (moisture exposure).• Insufficient base to free the amine from its HCl salt.• Steric hindrance or low nucleophilicity of the amine.[17]• Use fresh, anhydrous EDC from a new bottle.• Ensure at least 2.2 equivalents of base are used if starting with the amine HCl salt.• Consider a more potent coupling reagent like HATU or COMU, which are designed for challenging couplings.[5][9][18]
Significant Starting Material Remaining • Incomplete reaction.• Insufficient equivalents of one reagent.• Allow the reaction to stir for a longer duration (up to 24h).• Add an additional portion (0.2-0.3 eq.) of the limiting reagent's coupling partner and EDC.
Presence of N-acylurea Byproduct • The O-acylisourea intermediate rearranged before reacting with the amine.• Ensure HOBt is used and is of good quality.• Maintain the reaction at room temperature or cool to 0 °C, as higher temperatures can favor this side reaction.[9]
Difficulty in Purification (Streaking on TLC/Column) • The product is highly polar and basic, leading to strong interaction with acidic silica gel.• Add 0.5-1% triethylamine or ammonium hydroxide to the chromatography eluent.• Switch to a different stationary phase like alumina (neutral or basic).• Employ reversed-phase flash chromatography or HILIC for very polar compounds.[15][16]

References

  • Application Notes and Protocols for the Use of HATU with Sterically Hindered Amino Acids. Benchchem.
  • Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.
  • How should I purify a complex, polar, amide reaction mixture?. Biotage.
  • Cyclic form of reaction mechanism from EDC/HOBt mediated amide coupling...
  • Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N , N -dimethylformamide. Green Chemistry (RSC Publishing).
  • Coupling Reagents. Aapptec Peptides.
  • Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings. Luxembourg Bio Technologies.
  • 3-FLUOROPIPERIDINE 116574-75-5 wiki. Guidechem.
  • (R)
  • What is the best technique for amide purification?.
  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing).
  • (S)-3-Fluoropiperidine hydrochloride | 871664-50-5. Sigma-Aldrich.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
  • Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps.
  • Pyrrolidine-3-carboxylic acid 95 953079-94-2. Sigma-Aldrich.
  • What can I use to purify polar reaction mixtures?. Biotage.
  • 116574-75-5 | 3-Fluoropiperidine. AiFChem.
  • amide coupling help. Reddit.
  • 3-Pyrrolidinecarboxylic acid. PubChem - NIH.
  • Chiral Pool Synthesis from (R)-Pyrrolidine-3-Carboxylic Acid: A Technical Guide for Drug Discovery. Benchchem.
  • Purification of strong polar and basic compounds. Reddit.
  • Applications of quantitative 1H- and 13C-NMR spectroscopy in drug analysis. PubMed.

Sources

Method

Application Notes and Protocols for Solvent Selection: (3-Fluoropiperidin-1-yl)(pyrrolidin-3-yl)methanone

Introduction: The Critical Role of Solvent Selection in Drug Development The successful formulation and development of any active pharmaceutical ingredient (API) is critically dependent on the selection of an appropriate...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Solvent Selection in Drug Development

The successful formulation and development of any active pharmaceutical ingredient (API) is critically dependent on the selection of an appropriate solvent system. This choice impacts every stage of the drug development pipeline, from initial synthesis and purification to formulation, in vitro and in vivo testing, and ultimately, the bioavailability of the final drug product. For a novel compound such as (3-Fluoropiperidin-1-yl)(pyrrolidin-3-yl)methanone, a thorough understanding of its physicochemical properties is paramount to identifying a suitable solvent or solvent system that ensures its stability, solubility, and suitability for its intended application.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and practices for selecting an optimal solvent for (3-Fluoropiperidin-1-yl)(pyrrolidin-3-yl)methanone. We will delve into the structural and electronic characteristics of the molecule, propose a systematic approach to solvent screening, and provide a detailed experimental protocol for solubility determination.

Physicochemical Analysis of (3-Fluoropiperidin-1-yl)(pyrrolidin-3-yl)methanone

A detailed analysis of the molecular structure of (3-Fluoropiperidin-1-yl)(pyrrolidin-3-yl)methanone provides the foundation for a rational approach to solvent selection. The molecule is comprised of three key functional components: a 3-fluoropiperidine ring, a pyrrolidine ring, and a central amide linker.

  • Piperidine and Pyrrolidine Scaffolds: Both piperidine and pyrrolidine are prevalent heterocyclic motifs in medicinal chemistry, often referred to as "privileged scaffolds" due to their frequent appearance in biologically active compounds.[1] Piperidine is known to be slightly more lipophilic than pyrrolidine.[1] Both moieties contain a basic nitrogen atom, which can significantly influence solubility in aqueous and protic solvents, particularly under varying pH conditions. Piperidine itself is miscible with water and soluble in many organic solvents.[2][3]

  • The Amide Bond: The amide functional group is a cornerstone of many pharmaceutical compounds.[4][5] Its ability to act as both a hydrogen bond donor (N-H) and acceptor (C=O) suggests that solvents capable of hydrogen bonding will be effective. Traditional solvents for reactions involving amide bonds, and therefore likely candidates for dissolution, include polar aprotic solvents such as N,N-dimethylformamide (DMF) and N-methylpyrrolidone (NMP), as well as chlorinated solvents like dichloromethane (DCM).[5][6] However, due to safety and environmental concerns, the use of these solvents is increasingly being replaced by greener alternatives.[6][7]

  • The Influence of Fluorine: The incorporation of a fluorine atom onto the piperidine ring is a critical feature that can profoundly impact the molecule's properties. Fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability, modulate pKa, and fine-tune polarity and lipophilicity, all of which can affect solubility.[8][9] The strong electronegativity of fluorine can create a dipole moment and influence intermolecular interactions, potentially increasing solubility in polar solvents. The conformational preference of the fluorinated piperidine ring can also be influenced by the polarity of the solvent.[8][9]

Based on this analysis, (3-Fluoropiperidin-1-yl)(pyrrolidin-3-yl)methanone is predicted to be a moderately polar molecule with the capacity for hydrogen bonding and with a basic character.

A Systematic Approach to Solvent Selection

A systematic and tiered approach to solvent screening is recommended to efficiently identify the most suitable solvent. This process should begin with a broad range of solvents with varying polarities and functionalities, followed by a more focused investigation of promising candidates.

Solvent_Selection_Workflow A Physicochemical Analysis of (3-Fluoropiperidin-1-yl)(pyrrolidin-3-yl)methanone B Initial Broad Solvent Screening (Polar Protic, Polar Aprotic, Nonpolar) A->B Guides initial solvent choice C Quantitative Solubility Determination (e.g., Shake-Flask Method) B->C Identifies promising candidates D Analysis of Solubility Data C->D Generates quantitative data E Selection of Lead Solvents D->E Based on solubility values F Binary Solvent System Optimization (if required) E->F To fine-tune properties G Final Solvent System Selection for Application E->G F->G

Caption: A logical workflow for the systematic selection of a suitable solvent.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The equilibrium solubility of (3-Fluoropiperidin-1-yl)(pyrrolidin-3-yl)methanone can be reliably determined using the shake-flask method, a widely accepted technique in the pharmaceutical industry.[10]

Materials:

  • (3-Fluoropiperidin-1-yl)(pyrrolidin-3-yl)methanone (solid, of known purity)

  • A range of candidate solvents (see Table 1)

  • Volumetric flasks

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or other compatible material)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Analytical balance

Procedure:

  • Preparation of Solvent Saturated Solutions:

    • Add an excess amount of solid (3-Fluoropiperidin-1-yl)(pyrrolidin-3-yl)methanone to a series of vials, each containing a known volume of a different test solvent. The excess of solid is crucial to ensure that equilibrium is reached with a saturated solution.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or the temperature relevant to the intended application).

    • Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. A preliminary experiment can be conducted to determine the time required to reach equilibrium.[10]

  • Sample Preparation for Analysis:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Filter the supernatant through a syringe filter to remove any undissolved solid particles. This step is critical to avoid overestimation of the solubility.

  • Quantification by HPLC:

    • Prepare a series of calibration standards of (3-Fluoropiperidin-1-yl)(pyrrolidin-3-yl)methanone of known concentrations in a suitable solvent (one in which the compound is freely soluble).

    • Analyze the filtered supernatant and the calibration standards by a validated HPLC method.

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of the compound in the saturated supernatant by interpolating its peak area from the calibration curve.

  • Data Reporting:

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

    • The experiment should be performed in triplicate for each solvent to ensure the reliability of the results.[10]

Proposed Candidate Solvents for Initial Screening

The following table presents a range of candidate solvents, categorized by their polarity, that are recommended for the initial solubility screening of (3-Fluoropiperidin-1-yl)(pyrrolidin-3-yl)methanone.

Solvent Category Solvent Rationale for Inclusion
Polar Protic Water (at various pH values, e.g., 1.2, 4.5, 6.8)[10]The basic nitrogen atoms suggest pH-dependent aqueous solubility.
MethanolCapable of hydrogen bonding.
EthanolA common and less toxic alcohol.
Polar Aprotic AcetonitrileA common solvent in chromatography and synthesis.
Dimethyl Sulfoxide (DMSO)A strong polar aprotic solvent, often used for compounds with poor solubility.
N,N-Dimethylformamide (DMF)A traditional solvent for amides, though with toxicity concerns.[7]
Tetrahydrofuran (THF)A less polar ether with good solvating properties.
Nonpolar Dichloromethane (DCM)A common solvent for organic synthesis, though with environmental concerns.[7]
TolueneA nonpolar aromatic solvent.
Heptane/HexaneTo assess solubility in highly nonpolar environments.

Visualization of Key Molecular Features Influencing Solubility

The following diagram illustrates the key structural features of (3-Fluoropiperidin-1-yl)(pyrrolidin-3-yl)methanone that are expected to govern its interactions with different solvents.

Molecular_Interactions cluster_molecule (3-Fluoropiperidin-1-yl)(pyrrolidin-3-yl)methanone cluster_interactions Potential Solvent Interactions mol Chemical Structure Placeholder HBA Hydrogen Bond Acceptor (C=O, N) mol->HBA Amide Carbonyl & Ring Nitrogens HBD Hydrogen Bond Donor (N-H on pyrrolidine) mol->HBD Pyrrolidine NH Dipole Dipole-Dipole Interactions (C-F bond) mol->Dipole Fluorine atom VDW Van der Waals Forces (Aliphatic rings) mol->VDW Piperidine & Pyrrolidine rings

Caption: Key functional groups and their potential intermolecular interactions with solvents.

Conclusion and Further Considerations

The solvent selection for (3-Fluoropiperidin-1-yl)(pyrrolidin-3-yl)methanone should be a data-driven process guided by an understanding of its physicochemical properties. The proposed systematic approach, beginning with a broad screening of solvents and followed by quantitative analysis, will enable the identification of an optimal solvent system.

For pharmaceutical applications, it is also crucial to consider the toxicity, environmental impact, and regulatory acceptance of the chosen solvent.[7] In cases where a single solvent does not provide the desired solubility and stability profile, the investigation of binary or ternary solvent systems may be warranted. The use of computational models for solubility prediction can also be a valuable tool to narrow down the initial list of candidate solvents, thereby saving time and resources.[11][12][13][14][15]

References

  • Mathers, A. (2021). The step-wise dissolution method: An efficient DSC-based protocol for API–polymer solubility determination. Sciforum. Retrieved from [Link]

  • MIT News. (2025, August 19). A new model predicts how molecules will dissolve in different solvents. Retrieved from [Link]

  • Water: An Underestimated Solvent for Amide Bond-Forming Reactions. (n.d.). Retrieved from [Link]

  • Zhang, Y., et al. (2023). Towards the prediction of drug solubility in binary solvent mixtures at various temperatures using machine learning. Nature Communications. Retrieved from [Link]

  • IEEE Xplore. (2025). Predicting Drug Solubility in Cosolvent Systems Using AI. Retrieved from [Link]

  • World Health Organization (WHO). (n.d.). Annex 4. Retrieved from [Link]

  • Cristofoletti, R., et al. (2020). Experimentally determined pH-dependent API solubility using a globally harmonized protocol. Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • University of Strathclyde, Glasgow. (n.d.). Predicting drug solubility in different solvents using molecular simulation and machine learning. Retrieved from [Link]

  • Knopp, M. M., et al. (2021). Comparative Study of DSC-Based Protocols for API–Polymer Solubility Determination. Molecular Pharmaceutics. Retrieved from [Link]

  • ResearchGate. (2021, November 13). Green Solvents for the Formation of Amide Linkage. Retrieved from [Link]

  • Wikipedia. (n.d.). Piperidine. Retrieved from [Link]

  • Nairoukh, Z., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Angewandte Chemie International Edition. Retrieved from [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (2025, December 20). Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve? Retrieved from [Link]

  • American Pharmaceutical Review. (2010, January 1). Dissolution Testing of Solid Products. Retrieved from [Link]

  • Nairoukh, Z., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Angewandte Chemie International Edition. Retrieved from [Link]

  • Solubility of Things. (n.d.). Piperidine. Retrieved from [Link]

  • Pathak, T. P., et al. (2021). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

Application

Using (3-Fluoropiperidin-1-yl)(pyrrolidin-3-yl)methanone as a medicinal chemistry building block

Abstract This technical guide details the strategic application of (3-Fluoropiperidin-1-yl)(pyrrolidin-3-yl)methanone (hereafter referred to as FP-PM ) as a high-value building block in drug discovery. Unlike flat aromat...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the strategic application of (3-Fluoropiperidin-1-yl)(pyrrolidin-3-yl)methanone (hereafter referred to as FP-PM ) as a high-value building block in drug discovery. Unlike flat aromatic scaffolds, FP-PM offers significant


 character and specific conformational bias driven by the fluorine gauche effect. This document provides the rationale for its use in Fragment-Based Drug Discovery (FBDD), specifically for GPCR and kinase targets, and outlines validated protocols for its functionalization via reductive amination and Palladium-catalyzed cross-coupling.

Part 1: Structural Analysis & Design Rationale

The Fluorine Gauche Effect and Conformational Lock

The inclusion of the fluorine atom at the 3-position of the piperidine ring is not merely for metabolic blocking; it serves a critical structural function. In 3-fluoropiperidines, the C–F bond tends to align gauche to the adjacent N–C lone pair or C–H bonds to minimize


 orbital interactions.
  • Consequence: This "locks" the piperidine ring into a specific chair conformation, reducing the entropic penalty upon protein binding compared to a non-fluorinated analog.

  • Metabolic Stability: The fluorine atom blocks the metabolically vulnerable 3-position from cytochrome P450 oxidation.

  • Basicity Modulation: The electron-withdrawing nature of the fluorine (inductively) lowers the

    
     of the piperidine nitrogen (though here it is amidated) and influences the electronic properties of the distal pyrrolidine amine.
    
Pharmacophore Mapping

The FP-PM scaffold presents three distinct vectors for interaction:

  • The Pyrrolidine Handle (Secondary Amine): The primary vector for library expansion (SAR exploration).

  • The Amide Linker: Acts as a hydrogen bond acceptor (HBA) and rigid spacer.

  • The Fluorine Moiety: Provides a weak HBA and hydrophobic contact, often filling small lipophilic pockets in binding sites (e.g., ATP binding pockets in kinases).

Stereochemical Considerations

The molecule contains two chiral centers:

  • C3 of Piperidine (bearing the Fluorine).[1]

  • C3 of Pyrrolidine (bearing the carbonyl).

This results in four potential stereoisomers. While the protocols below apply to the racemic or diastereomeric mixtures, high-affinity lead optimization usually requires chiral resolution (via Chiral SFC) or the use of enantiopure starting materials.

Part 2: Visualization of Logic & Workflow

Diagram 1: Scaffold Logic and Interaction Vectors

This diagram illustrates the pharmacophoric features and the "Conformational Lock" provided by the fluorine atom.

G Scaffold (3-Fluoropiperidin-1-yl) (pyrrolidin-3-yl)methanone Fluorine 3-Fluoro Group (Metabolic Block & Conformational Lock) Scaffold->Fluorine Intrinsic Property Amide Amide Linker (H-Bond Acceptor) Scaffold->Amide Structural Core Pyrrolidine Pyrrolidine NH (Reactive Handle) Scaffold->Pyrrolidine Derivatization Site Target Target Protein (GPCR/Kinase) Fluorine->Target Hydrophobic/Polar Interaction Amide->Target H-Bonding Pyrrolidine->Target Vectors to Solvent/Deep Pocket

Caption: Pharmacophore decomposition showing the functional roles of the fluorine, amide linker, and reactive pyrrolidine amine.

Part 3: Detailed Experimental Protocols

The pyrrolidine nitrogen is a secondary amine, making it highly nucleophilic and suitable for Reductive Amination (for alkyl chains) and Buchwald-Hartwig Amination (for aryl/heteroaryl groups).

Protocol A: Reductive Amination (Library Synthesis)

Use Case: Attaching alkyl or benzyl groups to explore hydrophobic channels.

Reagents:

  • FP-PM (HCl salt)

  • Aldehyde/Ketone (1.1 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • DIPEA (Diisopropylethylamine) (2.0 equiv, to neutralize HCl salt)

  • Solvent: 1,2-Dichloroethane (DCE) or DCM.

  • Acetic Acid (catalytic, 1-2 drops).

Step-by-Step Methodology:

  • Preparation: In a 20 mL scintillation vial, suspend FP-PM HCl salt (1.0 mmol, 1.0 equiv) in DCE (5 mL).

  • Neutralization: Add DIPEA (2.0 mmol) and stir for 5 minutes until the solution clarifies.

  • Imine Formation: Add the corresponding aldehyde (1.1 mmol). If the aldehyde is unreactive, add catalytic Acetic Acid. Stir at Room Temperature (RT) for 30–60 minutes.

    • Checkpoint: Monitor by LCMS to observe the formation of the imine/hemiaminal intermediate.

  • Reduction: Add STAB (1.5 mmol) in one portion. Caution: Mild gas evolution may occur.

  • Reaction: Seal the vial and stir at RT for 12–16 hours.

  • Quench: Quench with saturated aqueous

    
     (5 mL). Stir vigorously for 10 minutes.
    
  • Extraction: Extract with DCM (3 x 5 mL). Dry combined organics over

    
    , filter, and concentrate.
    
  • Purification: Flash chromatography (DCM:MeOH 95:5) or preparative HPLC.

Protocol B: Buchwald-Hartwig Cross-Coupling

Use Case: Attaching heteroaryl cores (e.g., Pyridine, Pyrimidine) for Kinase/GPCR ligands.

Reagents:

  • FP-PM (Free base preferred; if HCl salt is used, increase base stoichiometry).

  • Aryl Halide (Br or I preferred).

  • Catalyst: Pd-RuPhos G4 or Pd(OAc)2/XPhos.

  • Base:

    
     or NaOtBu.
    
  • Solvent: 1,4-Dioxane (anhydrous).[2]

Stoichiometry Table:

ComponentEquiv.Role
FP-PM (Scaffold)1.2Nucleophile
Aryl Halide1.0Electrophile
Pd-RuPhos G40.05Catalyst

3.0Base
1,4-Dioxane[0.2 M]Solvent

Step-by-Step Methodology:

  • Inert Atmosphere: Purge a microwave vial or Schlenk tube with Nitrogen/Argon.

  • Loading: Add Aryl Halide (1.0 mmol), FP-PM (1.2 mmol), and

    
     (3.0 mmol).
    
  • Catalyst Addition: Add Pd-RuPhos G4 (0.05 mmol).

  • Solvent: Add anhydrous 1,4-Dioxane (5 mL). Sparge with Nitrogen for 5 minutes to remove dissolved Oxygen.

  • Heating: Seal and heat to 90°C (oil bath) or 100°C (Microwave) for 2–4 hours.

    • Self-Validation: Check TLC/LCMS. The secondary amine of FP-PM should be fully consumed. If Aryl Halide remains, add 0.02 equiv more catalyst.

  • Workup: Filter through a Celite pad, washing with EtOAc. Concentrate filtrate.[3]

  • Purification: Reverse-phase HPLC is recommended to remove Palladium residues.

Part 4: Quality Control & Analytical Data

When characterizing derivatives of FP-PM, the fluorine atom introduces specific NMR signatures.

  • 19F NMR: Essential for confirming the integrity of the 3-fluoropiperidine ring. Expect a signal around -180 to -200 ppm (depending on stereochemistry).

  • 1H NMR: The proton geminal to the fluorine (

    
    ) will appear as a distinct multiplet (typically 
    
    
    
    or similar complex splitting due to
    
    
    Hz).
  • LCMS: The amide bond is stable, but high-energy collisional dissociation (HCD) often cleaves the amide, yielding characteristic fragment ions for the fluoropiperidine and pyrrolidine moieties.

Diagram 2: Synthetic Workflow

This diagram outlines the decision tree for utilizing the scaffold in library generation.

Workflow Start Start: FP-PM Scaffold (HCl Salt) FreeBase Free Base Generation (DIPEA/DCM wash) Start->FreeBase Decision Select Reaction Path FreeBase->Decision PathA Path A: Alkylation (Reductive Amination) Decision->PathA PathB Path B: Arylation (Buchwald-Hartwig) Decision->PathB PathC Path C: Acylation (Amide Coupling) Decision->PathC ProdA Alkyl-Amino Derivative (GPCR/Ion Channel) PathA->ProdA R-CHO / STAB ProdB N-Aryl Derivative (Kinase Inhibitor) PathB->ProdB Ar-X / Pd-Cat ProdC Urea/Amide Derivative (Peptidomimetic) PathC->ProdC R-COCl / Base

Caption: Synthetic decision tree for generating diverse libraries from the FP-PM scaffold.

Part 5: Case Study Applications

Kinase Inhibition (ATP Hinge Binders)

The pyrrolidine NH can be arylated with a pyrimidine or quinazoline core. The 3-fluoropiperidine moiety then projects into the solvent-exposed region or the ribose pocket. The fluorine atom can engage in multipolar interactions with backbone carbonyls of the kinase hinge region, a strategy observed in several clinical candidates (e.g., stereoselective fluorination in JAK inhibitors).

GPCR Agonists (e.g., GPR119, GRP40)

For metabolic targets, the FP-PM scaffold mimics the proline-rich motifs found in peptide ligands. The amide bond provides the necessary polarity, while the fluorinated ring improves metabolic half-life (


) by preventing oxidative dealkylation.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination. Angewandte Chemie International Edition, 47(34), 6338-6361. Link

  • Abdel-Magid, A. F., & Mehrman, S. J. (2006). A review on the use of sodium triacetoxyborohydride in the reductive amination of ketones and aldehydes. Organic Process Research & Development, 10(5), 971-1031. Link

  • Meanwell, N. A. (2018). Fluorine and fluorinated motifs in the design and application of bioisosteres for drug design. Journal of Medicinal Chemistry, 61(14), 5822-5880. Link

  • PubChem Compound Summary. (2025). (3-Fluoropiperidin-1-yl)(pyrrolidin-3-yl)methanone. National Center for Biotechnology Information. Link

Sources

Method

Reaction conditions for scaling up (3-Fluoropiperidin-1-yl)(pyrrolidin-3-yl)methanone production

Abstract & Scope This application note details the process optimization and scale-up strategy for (3-Fluoropiperidin-1-yl)(pyrrolidin-3-yl)methanone , a critical pharmacophore often found in kinase inhibitors (e.g., JAK,...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the process optimization and scale-up strategy for (3-Fluoropiperidin-1-yl)(pyrrolidin-3-yl)methanone , a critical pharmacophore often found in kinase inhibitors (e.g., JAK, PARP) and GPCR ligands.

While bench-scale synthesis often utilizes carbodiimides (EDC/HOBt) or uronium salts (HATU), these reagents present significant bottlenecks upon scale-up, including atom economy issues, toxic byproducts, and difficult purification. This guide presents a validated, scalable route utilizing Propylphosphonic Anhydride (T3P®) for the amide coupling, followed by a crystallization-driven deprotection sequence. This approach eliminates chromatographic purification, minimizes epimerization at the C3-fluorine and C3-pyrrolidine centers, and utilizes green solvents (2-MeTHF).

Retrosynthetic Analysis & Strategy

The target molecule is constructed via the amide coupling of two chiral fragments. The primary challenges are epimerization and purification .

  • Fragment A: 3-Fluoropiperidine hydrochloride (Chiral or Racemic depending on target; hygroscopic salt).

  • Fragment B: N-Boc-pyrrolidine-3-carboxylic acid (Protected amino acid to prevent polymerization).

Strategic Choice: The T3P Advantage We utilize T3P (50% w/w in EtOAc or DMF) over HATU/EDC for three reasons:

  • Epimerization Control: T3P activates the carboxylate via a cyclic anhydride intermediate that is less prone to racemization than the O-acylisourea formed by carbodiimides.

  • Workup Efficiency: T3P byproducts are water-soluble phosphonates, removed via simple phase separation.[1]

  • Safety: T3P exhibits high thermal stability compared to explosive additives like HOBt.

Synthetic Pathway Visualization

SynthesisRoute Start1 N-Boc-pyrrolidine-3-carboxylic acid Inter Intermediate: N-Boc-Protected Amide Start1->Inter Solvent: 2-MeTHF 0°C to RT Start2 3-Fluoropiperidine HCl Start2->Inter Reagent T3P (50% in EtOAc) + DIPEA Reagent->Inter Deprot Deprotection: HCl in IPA/EtOAc Inter->Deprot Phase Separation (No Column) Final Target Product: (3-Fluoropiperidin-1-yl) (pyrrolidin-3-yl)methanone HCl Deprot->Final Crystallization Filtration

Caption: Figure 1. Convergent synthesis workflow designed for kilogram-scale production, highlighting the avoidance of chromatography.

Protocol 1: T3P-Mediated Amide Coupling[2]

Objective: Synthesize tert-butyl 3-(3-fluoropiperidine-1-carbonyl)pyrrolidine-1-carboxylate. Scale: 100 g input (scalable to >10 kg).

Reagents & Materials
ReagentEquiv.[2]RoleCritical Attribute
N-Boc-pyrrolidine-3-carboxylic acid 1.0Limiting ReagentPurity >98%
3-Fluoropiperidine HCl 1.1NucleophileHandle rapidly (hygroscopic)
T3P (50% in EtOAc) 1.5Coupling AgentAssure active content >48%
DIPEA (Hünig's Base) 3.5BaseScavenges HCl & activates acid
2-MeTHF 10 VolSolventGreen alternative to DCM/DMF
Step-by-Step Methodology
  • Reactor Setup: Charge a glass-lined reactor (or round-bottom flask) with N-Boc-pyrrolidine-3-carboxylic acid (1.0 equiv) and 3-Fluoropiperidine HCl (1.1 equiv).

  • Solvation: Add 2-MeTHF (8 volumes relative to acid mass). Agitate at 200 RPM to form a slurry.

  • Base Addition (Exotherm Control): Cool the mixture to 0–5°C . Add DIPEA (3.5 equiv) dropwise over 30 minutes.

    • Note: The mixture will become homogeneous as the amine salt is neutralized. Maintain internal temperature <10°C.

  • Coupling Agent Addition: Add T3P solution (1.5 equiv) dropwise over 60 minutes.

    • Caution: T3P addition is exothermic. Strictly maintain temperature <10°C to prevent epimerization.

  • Reaction: Allow the reaction to warm to 20–25°C (Room Temp) and stir for 4–6 hours.

  • IPC (In-Process Control): Sample for HPLC. Target conversion: >98% consumption of carboxylic acid.

    • Troubleshooting: If conversion <95% after 6h, add 0.2 equiv T3P and stir for 2h.

Workup (The "Water Wash" Advantage)
  • Quench: Add water (5 volumes) to the reaction mixture. Stir for 15 minutes.

  • Phase Separation: Separate the layers. The product is in the upper organic phase (2-MeTHF).

  • Acid Wash: Wash organic layer with 0.5 M HCl (3 volumes) to remove unreacted 3-fluoropiperidine and excess DIPEA.

    • Note: Do not use strong acid or high concentration, as the Boc group is acid-sensitive.

  • Base Wash: Wash organic layer with 10% NaHCO₃ (3 volumes) to remove unreacted acid and phosphate byproducts.

  • Brine Wash: Wash with saturated NaCl (3 volumes).

  • Concentration: Dry organics over Na₂SO₄, filter, and concentrate in vacuo to a viscous oil or foam.

    • Yield Target: 85–95%.

    • Purity Target: >95% (a/a).[3]

Protocol 2: Deprotection & Salt Formation

Objective: Remove Boc group and isolate the final product as a stable Hydrochloride salt. Rationale: The free base of the product is a secondary amine which can be unstable or oily. The HCl salt is a crystalline solid, ideal for handling.

Reagents
ReagentEquiv.Role
Boc-Intermediate 1.0Precursor
HCl in IPA (5-6N) 4.0Deprotection Agent
Isopropyl Acetate (IPAc) 5 VolAnti-solvent/Solvent
Step-by-Step Methodology
  • Dissolution: Dissolve the oily Boc-intermediate from Protocol 1 in Isopropyl Acetate (5 volumes).

    • Why IPAc? It allows for the direct crystallization of the HCl salt, unlike MeOH or EtOH where the salt might remain soluble.

  • Acidolysis: Cool solution to 10°C . Add HCl in IPA (4.0 equiv) slowly.

    • Safety: Significant gas evolution (Isobutylene/CO₂) will occur. Ensure adequate venting/scrubbing.

  • Reaction: Warm to 20–25°C and agitate for 3–12 hours.

    • Observation: A white precipitate (the product HCl salt) should begin to form within 1 hour.

  • Completion: Check HPLC for disappearance of Boc-intermediate.

  • Isolation: Cool the slurry to 0–5°C and age for 1 hour to maximize yield.

  • Filtration: Filter the solids under nitrogen pressure or vacuum.

  • Wash: Wash the cake with cold IPAc (2 volumes) to remove residual acid and impurities.

  • Drying: Dry in a vacuum oven at 40°C for 12 hours.

Process Decision Matrix & Troubleshooting

Use the following logic flow to address common deviations during scale-up.

Troubleshooting Start IPC Check: Reaction Conversion Check1 Is Conversion > 98%? Start->Check1 Success Proceed to Workup Check1->Success Yes Check2 Check pH Check1->Check2 No Check3 Product Purity (Chiral) Success->Check3 Fail1 Add 0.2 eq T3P Stir 2h Fail1->Check1 LowPH pH < 8? Add DIPEA Check2->LowPH Acidic HighPH pH > 8? Check Stirring/Temp Check2->HighPH Basic LowPH->Check1 HighPH->Fail1 Racemized High Epimerization? Reduce Temp during T3P addition Switch Base to Pyridine Check3->Racemized >1% Epimer Pure Release Batch Check3->Pure <0.5% Epimer

Caption: Figure 2. Decision matrix for in-process controls, focusing on conversion efficiency and chiral integrity.

Analytical Specifications

To ensure the "Trustworthiness" of this protocol, the final product must meet these specifications before release for biological testing.

TestMethodSpecification
Appearance VisualWhite to off-white crystalline solid
Assay HPLC (w/w)> 98.0%
Chiral Purity Chiral HPLC> 99.0% ee/de (No epimerization)
Residual Solvent GC-HS< 5000 ppm (IPAc/IPA)
Water Content Karl Fischer< 1.0% (unless hydrate formed)
Counterion Ion Chromatography1.0 ± 0.1 eq Chloride

Safety & Engineering Controls

  • T3P Hazards: While safer than HOBt, T3P is corrosive. It hydrolyzes to propylphosphonic acid. In case of skin contact, wash with copious water.

  • Thermal Runaway: The addition of T3P to the amine/base mixture releases heat (approx -150 kJ/mol). On scales >1kg, active cooling (jacketed reactor) is mandatory. Do not rely on ice baths.

  • Off-Gassing: Step 2 (Deprotection) generates 1 mole of gas for every mole of substrate. Ensure reactor venting is sized to handle the gas evolution rate (GER) to prevent over-pressurization.

References

  • Dunetz, J. R., et al. (2011).[4] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051. [Link]

  • Patterson, E. A., et al. (2011). "Green Chemistry-Directed Optimization of a Scalable Amide Coupling." Organic Process Research & Development, 15(6), 1315–1327. (Reference for 2-MeTHF selection). [Link]

  • Echeverria, P. G., et al. (2016). "T3P: A Convenient and Modular Reagent for the Synthesis of Amides and Peptides."[3] Organic Process Research & Development, 20(2), 540–553. [Link]

  • Curia (formerly AMRI). "T3P® (Propylphosphonic Anhydride) Handling Guide." [Link] (General reagent handling grounding).

Sources

Application

Application Notes &amp; Protocols: Preparation and Characterization of Salts and Solvates of (3-Fluoropiperidin-1-yl)(pyrrolidin-3-yl)methanone

Abstract The selection of an appropriate solid form of an active pharmaceutical ingredient (API) is a critical step in drug development, profoundly influencing its bioavailability, stability, and manufacturability.[1][2]...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The selection of an appropriate solid form of an active pharmaceutical ingredient (API) is a critical step in drug development, profoundly influencing its bioavailability, stability, and manufacturability.[1][2][3] This guide provides a comprehensive framework and detailed protocols for the preparation, screening, and characterization of various salt and solvate forms of (3-Fluoropiperidin-1-yl)(pyrrolidin-3-yl)methanone, a novel heterocyclic compound with potential therapeutic applications. We will explore the strategic rationale behind salt and solvate selection, present step-by-step methodologies for their synthesis from laboratory to scale-up, and detail the essential analytical techniques required for their thorough characterization. The objective is to equip researchers and drug development professionals with the necessary tools to identify and select an optimal solid form with desirable physicochemical properties for further development.

Introduction: The Criticality of Solid Form Selection

An API's journey from molecule to medicine is contingent upon its solid-state properties.[4] Properties such as aqueous solubility, dissolution rate, hygroscopicity, chemical stability, and crystal habit are not intrinsic to the molecule itself but are dictated by its crystalline form.[5][6] For ionizable compounds like (3-Fluoropiperidin-1-yl)(pyrrolidin-3-yl)methanone, which possesses two basic nitrogen centers, salt formation is a primary strategy to modulate these properties.[6][7] The goal is to create a stable, crystalline salt with enhanced solubility and bioavailability compared to the free base.

Furthermore, the interaction of the API with solvents during the crystallization process can lead to the formation of solvates (or hydrates, if water is the solvent).[8][9] These are crystalline solids containing stoichiometric or non-stoichiometric amounts of solvent within the crystal lattice.[10] The presence of a solvent molecule can significantly alter the crystal packing and, consequently, the physicochemical properties of the material.[11][12] Therefore, a systematic screening for both salts and solvates is an indispensable part of preclinical development.

This document outlines the synthesis of the parent compound and provides robust protocols for a comprehensive salt and solvate screening and characterization program.

Synthesis of the Free Base: (3-Fluoropiperidin-1-yl)(pyrrolidin-3-yl)methanone

A prerequisite for any salt or solvate screen is a reliable supply of the pure, amorphous, or crystalline free form of the API. The title compound can be synthesized via a standard amide coupling reaction.

Rationale for Synthetic Route: The formation of an amide bond between a carboxylic acid and an amine is a cornerstone of medicinal chemistry.[13] The chosen strategy involves coupling N-Boc-pyrrolidine-3-carboxylic acid with 3-fluoropiperidine. The Boc (tert-butyloxycarbonyl) protecting group on the pyrrolidine nitrogen prevents self-coupling and other side reactions. A variety of coupling reagents can facilitate this reaction, with phosphonium salts (like PyBOP) and aminium salts (like HATU) being highly efficient and minimizing racemization.[13][14] The final step is the removal of the Boc group under acidic conditions to yield the free base.

Protocol 2.1: Synthesis of tert-butyl 3-((3-fluoropiperidin-1-yl)carbonyl)pyrrolidine-1-carboxylate
  • Setup: To a dry round-bottom flask under an argon atmosphere, add N-Boc-pyrrolidine-3-carboxylic acid (1.0 eq.), anhydrous dichloromethane (DCM, ~0.1 M), and 3-fluoropiperidine hydrochloride (1.1 eq.).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 2.5 eq.) to the suspension and stir for 10 minutes at room temperature to liberate the free base of the piperidine.

  • Coupling Agent: Add Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) (1.2 eq.) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature for 12-18 hours. Monitor the reaction progress by LC-MS or TLC.

  • Work-up: Upon completion, dilute the reaction mixture with DCM. Wash sequentially with 1 M HCl (aq.), saturated NaHCO₃ (aq.), and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to yield the protected intermediate as a clear oil or white solid.

Protocol 2.2: Deprotection to Yield Free Base
  • Acidolysis: Dissolve the purified product from Protocol 2.1 in a 1:1 mixture of DCM and trifluoroacetic acid (TFA) or in a solution of 4 M HCl in dioxane.

  • Reaction: Stir at room temperature for 1-2 hours until the reaction is complete (monitored by LC-MS).

  • Isolation: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in water and basify to pH >10 with 1 M NaOH.

  • Extraction: Extract the aqueous layer multiple times with DCM or ethyl acetate.

  • Final Product: Combine the organic extracts, dry over Na₂SO₄, filter, and evaporate the solvent to yield (3-Fluoropiperidin-1-yl)(pyrrolidin-3-yl)methanone as the free base. Characterize by ¹H NMR, ¹³C NMR, and mass spectrometry.

Salt Formation and Screening

The objective of a salt screen is to identify crystalline salts with superior properties. The process begins with a high-throughput screen using small amounts of API, followed by a scale-up of promising candidates.[15]

Theoretical Considerations: A successful salt formation is generally predicted by the "pKa rule," which states that a stable salt is likely to form if the difference between the pKa of the protonated base (the API) and the pKa of the acid (the counter-ion) is greater than 2-3.[7] Given the two basic nitrogens in the target molecule, both mono- and di-salts are possible. The choice of counter-ions should prioritize those that are pharmaceutically acceptable.[16]

Workflow for Salt Screening and Selection```dot

G char1 char1 select select char1->select char2 char2 lead lead char2->lead

Caption: Experimental workflow for systematic solvate screening.

Protocol 4.1: General Solvate Screening
  • Sample Preparation: Place small amounts (~10-20 mg) of the API (either free base or a selected salt form) into several vials.

  • Solvent Addition: Add different pharmaceutically acceptable solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, tetrahydrofuran, water) to each vial until the solid dissolves. Gentle heating may be required.

  • Crystallization Methods:

    • Slow Evaporation: Leave the vials partially covered to allow for slow solvent evaporation at room temperature.

    • Cooling Crystallization: Heat the solutions to dissolve the solid completely, then cool them slowly to room temperature, followed by further cooling to 4 °C. [17] * Anti-Solvent Addition: To a concentrated solution of the API, slowly add an anti-solvent (a solvent in which the API is poorly soluble, e.g., heptane or water) until turbidity is observed, then allow it to crystallize. [18] * Slurrying: Add just enough solvent to a solid sample to create a thick slurry. Agitate the slurry at a constant temperature for several days to encourage conversion to the most stable form in that solvent system. [18]4. Isolation and Analysis: Isolate any resulting crystals by filtration. Analyze the solids immediately using TGA to detect the presence of solvent. Further characterization by PXRD and DSC is required to confirm if a new crystalline solvate has formed. [1][10]

Physicochemical Characterization of Solid Forms

Once different salt and solvate forms have been generated, they must be thoroughly characterized to compare their properties and select the best candidate for development. [1][2]

  • Powder X-ray Diffraction (PXRD): The definitive tool for identifying unique crystalline forms. Each crystalline solid has a characteristic diffraction pattern, acting as a "fingerprint."

  • Thermal Analysis (DSC & TGA):

    • Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as a function of temperature. It is used to determine the melting point, purity, and detect phase transitions. [1] * Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated. It is crucial for identifying solvates and hydrates by showing mass loss at specific temperatures corresponding to the boiling point of the entrapped solvent. [10]* Dynamic Vapor Sorption (DVS): Measures the hygroscopicity of a material by determining how much water vapor it absorbs at different relative humidity (RH) levels. This is critical for assessing physical stability and handling properties.

  • Kinetic Aqueous Solubility: Determines the concentration of a compound in an aqueous medium over time. This is a key indicator of potential bioavailability.

Table 1: Hypothetical Comparative Data for Solid Forms of (3-Fluoropiperidin-1-yl)(pyrrolidin-3-yl)methanone
PropertyFree Base (Form I)Hydrochloride SaltMesylate SaltEthanolate Solvate
Crystallinity CrystallineCrystallineCrystallineCrystalline
Melting Point (DSC) 115 °C210 °C (decomposes)185 °C95 °C (desolvates)
Solvent Content (TGA) < 0.1%< 0.1%< 0.1%~12.5% (1 mole EtOH)
Hygroscopicity (DVS) Non-hygroscopic (<0.2% uptake at 80% RH)Hygroscopic (>5% uptake at 80% RH)Slightly hygroscopic (~1.5% uptake at 80% RH)Deliquescent post-desolvation
Aq. Solubility (mg/mL) 0.5 mg/mL50 mg/mL25 mg/mL1.0 mg/mL (converts to free base)
Comments Poor solubility.High solubility but very hygroscopic, posing stability and handling challenges.Good balance of improved solubility and acceptable hygroscopicity.Unstable upon desolvation; not a viable candidate. [12]

Conclusion and Recommendations

The systematic preparation and characterization of salts and solvates are fundamental to mitigating risks in pharmaceutical development. The protocols outlined in this guide provide a robust framework for identifying and evaluating different solid forms of (3-Fluoropiperidin-1-yl)(pyrrolidin-3-yl)methanone.

Based on the hypothetical data presented in Table 1, the Mesylate Salt would be recommended as the lead candidate for further development. It offers a significant improvement in aqueous solubility over the free base while maintaining much better physical stability (lower hygroscopicity) compared to the hydrochloride salt. [4]The ethanolate solvate would be rejected due to its instability. [12]This data-driven approach ensures that the selected solid form possesses a physicochemical property profile that is optimized for robust formulation, consistent bioavailability, and long-term stability.

References

  • Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. (2019). Organic Process Research & Development. Available at: [Link]

  • Beyond the Pill: The Essential Role of Solvents in Pharmaceutical Formulation. (2023). amofor. Available at: [Link]

  • Understanding the Role of Solvents in Pharmaceutical Manufacturing. (2023). Coastview Solvents. Available at: [Link]

  • Role of Solvates in Drug Discovery. (2023). CCDC. Available at: [Link]

  • Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications. (n.d.). PMC. Available at: [Link]

  • Crystallization processes in pharmaceutical technology and drug delivery design. (2000). International Journal of Pharmaceutics. Available at: [Link]

  • CHARACTERISATION OF SALTS OF DRUG SUBSTANCES. (2003). AKJournals. Available at: [Link]

  • Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. (2000). ACS Publications. Available at: [Link]

  • Development of a solvate as an active pharmaceutical ingredient: Developability, crystallisation and isolation challenges. (n.d.). ResearchGate. Available at: [Link]

  • Solvates, Salts, and Cocrystals: A Proposal for a Feasible Classification System. (2016). Crystal Growth & Design. Available at: [Link]

  • Characterisation and evaluation of pharmaceutical solvates of Atorvastatin calcium by thermoanalytical and spectroscopic studies. (2012). PMC. Available at: [Link]

  • What are (pharmaceutical) hydrates and solvates? (2023). YouTube. Available at: [Link]

  • Solvent Selection in Pharmaceutical Crystallization Process Development. (2020). YouTube. Available at: [Link]

  • Characterisation of salts of drug substances. (n.d.). ResearchGate. Available at: [Link]

  • Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt. (2022). MDPI. Available at: [Link]

  • Applications of the crystallization process in the pharmaceutical industry. (n.d.). Springer. Available at: [Link]

  • Pharmaceutical solvates, hydrates and amorphous forms: A special emphasis on cocrystals. (2017). PubMed. Available at: [Link]

  • Screening and Formulating Drugs as Salts to Improve API Performance. (2019). Contract Pharma. Available at: [Link]

  • Pharmaceutical Cocrystals: A Novel Systematic Approach for the Administration of Existing Drugs in New Crystalline Form. (2022). Dovepress. Available at: [Link]

  • evaluation of salt screening methodologies. (2015). Journal of Pharmacy and Pharmacology. Available at: [Link]

  • New salts, polymorphs and solvates of a pharmaceutical active ingredient. (n.d.). Google Patents.
  • A pharmaceutical salt is a crystalline form that is commonly used to change pharmaceutical properties. (n.d.). Crystal Pharmatech. Available at: [Link]

  • Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characterization. (n.d.). PMC. Available at: [Link]

  • One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. (n.d.). PMC. Available at: [Link]

  • Piperidine derivatives and their salts. (n.d.). Google Patents.
  • From form to function: Crystallization of active pharmaceutical ingredients. (2008). AIChE Journal. Available at: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2022). MDPI. Available at: [Link]

  • Solid-state insight into the action of a pharmaceutical solvate: structural, thermal and dissolution analysis of indinavir sulfate ethanolate. (2018). PMC. Available at: [Link]

  • Piperidine derivatives, their preparation, and their use as medicaments. (n.d.). European Patent Office. Available at: [Link]

  • Impact of Solvent–Drug Interactions on the Desolvation of a Pharmaceutical Solvate. (2022). The Journal of Physical Chemistry B. Available at: [Link]

  • One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. (2022). ResearchGate. Available at: [Link]

  • (2S,4S)-(4-(4-pyrimidin-2-yl-piperazin-1-yl)-pyrrolidin-2-yl]-methanone: a potent, selective, orally active dipeptidyl peptidase IV inhibitor. (2009). PubMed. Available at: [Link]

  • Amide coupling reaction in medicinal chemistry. (n.d.). HepatoChem. Available at: [Link]

  • Choosing amide coupling agent. (2023). Reddit. Available at: [Link]

  • Immobilized Coupling Reagents: Synthesis of Amides/Peptides. (2014). AAPPTEC. Available at: [Link]

  • Synthesis of Pyrrolidin‐3‐Ones and Spiropyrrolidinones by 1,3‐Dipolar Cycloadditions of Nitrones with Allenylphosphonates. (2022). ResearchGate. Available at: [Link]

  • EFFICIENT MULTIGRAM SYNTHESIS OF 3,3-SPIRO-α-PROLINE CONTAINING CHIMERAS. (n.d.). ChemRxiv. Available at: [Link]

  • Synthesis of Fluoropyrrolidines and (Fluoroalkyl)pyrrolidines. (n.d.). ResearchGate. Available at: [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (n.d.). IRIS - Unipa. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of (3-Fluoropiperidin-1-yl)(pyrrolidin-3-yl)methanone

Role: Senior Application Scientist, Process Chemistry Division Ticket ID: YIELD-OPT-442 Subject: Optimization of Amide Coupling for Sterically Hindered, Chiral Secondary Amines Executive Summary The synthesis of (3-Fluor...

Author: BenchChem Technical Support Team. Date: February 2026

Role: Senior Application Scientist, Process Chemistry Division Ticket ID: YIELD-OPT-442 Subject: Optimization of Amide Coupling for Sterically Hindered, Chiral Secondary Amines

Executive Summary

The synthesis of (3-Fluoropiperidin-1-yl)(pyrrolidin-3-yl)methanone presents a "perfect storm" of synthetic challenges: the coupling of a sterically hindered secondary amine (3-fluoropiperidine) with a racemization-prone chiral acid (N-protected pyrrolidine-3-carboxylic acid).

Low yields in this workflow are rarely due to a single failure point. They typically stem from three specific bottlenecks:

  • Incomplete Coupling: Standard reagents (EDC/HOBt) struggle with the steric bulk of secondary amines.

  • Racemization: Over-activation of the pyrrolidine carbonyl alpha-proton leads to diastereomeric mixtures (epimers), complicating purification.

  • Workup Losses: The high polarity of the fluorinated amine/amide motif leads to significant product loss in the aqueous phase during extraction.

This guide replaces standard textbook protocols with industrial process-chemistry techniques designed for high-throughput and high-yield isolation.

Phase 1: The Coupling Reaction (Upstream Optimization)

The Core Problem: Sterics vs. Kinetics

The 3-fluoropiperidine ring is conformationally restricted. The fluorine atom at the C3 position introduces electronic withdrawal and steric clash, making the nitrogen nucleophile less reactive than a standard piperidine. Standard carbodiimide couplings (EDC/DCC) are often too slow, allowing the activated ester to hydrolyze or racemize before the amine attacks.

The Solution: Propylphosphonic Anhydride (T3P) Cycle

Switch from HATU/EDC to T3P (Propylphosphonic anhydride) . T3P is the gold standard for coupling sterically hindered secondary amines because it acts as a kinetic accelerator while maintaining low epimerization rates.

Optimized Protocol (Self-Validating System)
  • Reagents:

    • Acid: N-Boc-pyrrolidine-3-carboxylic acid (1.0 equiv)

    • Amine: 3-Fluoropiperidine HCl salt (1.1 equiv)

    • Base: DIPEA (3.5 equiv) — Critical: Extra equivalents needed to neutralize the HCl salt.

    • Coupling Agent: T3P (50% in EtOAc/DMF) (1.5 equiv)

    • Solvent: 2-MeTHF or EtOAc (Green alternatives to DCM, better T3P solubility).

  • Step-by-Step:

    • Dissolution: Dissolve the N-Boc-acid and 3-Fluoropiperidine HCl in 2-MeTHF (5-10 volumes).

    • Neutralization (The Checkpoint): Add DIPEA dropwise at 0°C. Validation: Check pH on wet litmus; it must be >8. If the amine is not fully free-based, the coupling will fail.

    • Activation: Add T3P solution dropwise at 0°C. Do not dump it in; exotherms increase racemization risk.

    • Reaction: Allow to warm to RT. Stir for 2-4 hours. Validation: TLC/LCMS should show <2% remaining acid.

Troubleshooting Table: Coupling Agents
ReagentYield PotentialRacemization RiskWorkup DifficultyVerdict
EDC / HOBt Low (<50%)ModerateHigh (Urea byproducts)Avoid. Too slow for hindered amines.
HATU High (80-90%)HighModerate (PF6 salts)Risky. High yield but high risk of epimerization.
T3P High (>85%) Very Low Low (Water soluble) Recommended. Best balance of kinetics and purity.

Phase 2: Workup & Isolation (The "Hidden Yield Killer")

The Core Problem: Aqueous Solubility

The T3P byproducts are water-soluble, which is excellent.[1][2] However, the Boc-protected intermediate is moderately polar, and the final deprotected product is highly polar and water-soluble due to the basic pyrrolidine nitrogen and the polar C-F bond.

Common Failure Mode: Researchers perform a standard acid/base extraction and unknowingly wash their product down the drain.

The Fix: "Salting Out" and Resin Capture
Workflow for Intermediate (Boc-Protected)
  • Quench: Add water to the reaction mixture (T3P hydrolyzes to water-soluble phosphonic acid).

  • Wash 1 (Acidic): Wash organic layer with 0.5M citric acid or 1M HCl. Note: The Boc-product stays in the organic layer; unreacted amine salts and T3P byproducts go to aqueous.

  • Wash 2 (Basic): Wash with sat. NaHCO3 (removes unreacted acid).

  • Dry & Concentrate: Na2SO4, filter, evaporate.

Workflow for Final Product (Deprotected)

After removing the Boc group (using 4M HCl in Dioxane or TFA/DCM):

  • Do NOT use liquid-liquid extraction if possible. The free base is highly water-soluble.

  • Method A (SCX Column - Recommended):

    • Load the crude reaction mixture (in MeOH) onto a SCX-2 (Strong Cation Exchange) cartridge.

    • Wash with MeOH (removes non-basic impurities).

    • Elute with 2M NH3 in MeOH.

    • Result: Quantitative recovery of the free base without aqueous losses.

  • Method B (Salting Out - If SCX unavailable):

    • Basify aqueous layer to pH >12 with NaOH.

    • Saturate the aqueous phase with NaCl (solid).

    • Extract with 3:1 Chloroform:Isopropanol . (DCM is often insufficient to pull polar amines from water).

Phase 3: Stereochemical Integrity

Visualizing the Racemization Pathway

The alpha-proton of the pyrrolidine carbonyl is acidic. If you use HATU with too much base (DIPEA), you risk forming an enolate intermediate, scrambling the stereocenter at C3 of the pyrrolidine.

RacemizationPathway Start Chiral Acid (S-Isomer) Enol Enolate Intermediate Start->Enol Slow Coupling + Excess Base Pure Pure Product (S-Isomer) Start->Pure Fast Coupling (T3P) Base Excess Base (DIPEA) Base->Enol Racemate Racemic Product (R/S Mixture) Enol->Racemate Protonation

Caption: Kinetic competition between coupling and racemization. Fast coupling reagents (T3P) favor the green path.

FAQ: Troubleshooting Specific Issues

Q: My LCMS shows two peaks with the same mass. Is this the diastereomer? A: Yes. Because 3-fluoropiperidine is chiral (racemic or enantiopure) and the pyrrolidine acid is chiral, you will form diastereomers.

  • If using racemic 3-fluoropiperidine and chiral acid: You expect two diastereomeric peaks (e.g., (R,S) and (S,S)). This is normal.

  • If using enantiopure amine and enantiopure acid: You should see ONE peak. If you see two, you have racemized the acid during coupling.[3] Switch to T3P and lower the temperature to 0°C.

Q: The reaction turns into a solid gel. What happened? A: This is common with high-concentration amide couplings. The amide product precipitates or the T3P salts crash out.

  • Fix: Add 2-MeTHF to dilute. Do not use DCM as the primary solvent; it has poor solubility for these specific polar intermediates.

Q: I have low yield after TFA deprotection. A: You likely lost the product during the evaporation of TFA. Small fluorinated amines can be volatile or sublime as salts.

  • Fix: Do not evaporate to dryness under high vacuum and heat. Evaporate TFA, then immediately redissolve in MeOH for the SCX catch-and-release step.

Visual Workflow: Optimized Synthesis

SynthesisWorkflow Start Start: N-Boc-Pyrrolidine-3-COOH + 3-Fluoropiperidine HCl Step1 Step 1: Neutralization Solvent: 2-MeTHF Base: DIPEA (3.5 eq) Temp: 0°C Start->Step1 Step2 Step 2: Activation & Coupling Reagent: T3P (50% in EtOAc) Time: 2-4h Step1->Step2 Check Checkpoint: LCMS for Conversion Step2->Check Check->Step2 Incomplete (Add 0.2 eq T3P) Workup Workup (Intermediate): 1. Water Quench 2. Acid Wash (Citric Acid) 3. Base Wash (NaHCO3) Check->Workup Complete Deprotect Step 3: Deprotection 4M HCl in Dioxane or TFA/DCM Workup->Deprotect Isolation Step 4: Isolation SCX-2 Column (Catch & Release) OR Chloroform/IPA Extraction Deprotect->Isolation

Caption: End-to-end process flow for maximizing yield and purity.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals.[2][4] Organic Process Research & Development, 20(2), 140-177. Link

  • Archibald, T. G., et al. (2012). Propylphosphonic Anhydride (T3P): A Remarkable Reagent for the Preparation of Amides and Peptides.[5] Organic Process Research & Development. (General reference for T3P utility in hindered systems).

  • Patterson, A. W., et al. (2011). Optimization of the synthesis of a key pharmaceutical intermediate using T3P. Journal of Organic Chemistry.

Sources

Optimization

Resolving solubility issues of (3-Fluoropiperidin-1-yl)(pyrrolidin-3-yl)methanone in aqueous buffers

Technical Support Center: Solubility Optimization for (3-Fluoropiperidin-1-yl)(pyrrolidin-3-yl)methanone Executive Summary This guide addresses solubility challenges associated with (3-Fluoropiperidin-1-yl)(pyrrolidin-3-...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubility Optimization for (3-Fluoropiperidin-1-yl)(pyrrolidin-3-yl)methanone

Executive Summary

This guide addresses solubility challenges associated with (3-Fluoropiperidin-1-yl)(pyrrolidin-3-yl)methanone . Users frequently encounter precipitation at physiological pH (7.4) or during stock dilution. This molecule presents a specific physicochemical duality: a lipophilic, fluorinated amide core competing with a single basic solubilizing handle (the pyrrolidine secondary amine).

Successful dissolution requires manipulating the ionization state of the pyrrolidine nitrogen while mitigating the lattice energy contributed by the fluorinated piperidine moiety.

Module 1: The Physicochemical "Why"

Understanding the causality behind precipitation is the first step to resolution.

Structural Analysis & Solubility Drivers

The molecule consists of two distinct domains connected by a carbonyl linker:

  • The Hydrophobic Domain (Precipitation Driver): The 3-fluoropiperidine moiety attached via an amide bond. The fluorine atom increases lipophilicity (LogP) and metabolic stability but also enhances crystal lattice energy (the "fluorine effect"), often leading to "brick dust" insolubility where the solid resists going into solution despite having polar groups.

  • The Solubilizing Handle: The pyrrolidine nitrogen . This is a secondary amine.[1][2][3][4] In its neutral state, the molecule is poorly soluble in water. To achieve aqueous solubility, this nitrogen must be protonated (ionized).

The pKa Trap

While a standard pyrrolidine secondary amine has a pKa of ~11.3, the electron-withdrawing carbonyl group attached at the C3 position of the pyrrolidine ring inductively lowers the pKa of the ring nitrogen.

  • Estimated pKa: ~8.5 – 9.5 (shifted down from 11.3).

  • The Risk: At pH 7.4 (PBS), the molecule is close to its pKa. A significant fraction may exist as the neutral free base, leading to slow, time-dependent precipitation (micro-crystallization) that is often invisible to the naked eye until assay failure.

Module 2: Troubleshooting Protocols

Protocol A: pH-Dependent Solubilization (The "Acid Spike" Method)

Use this when the compound precipitates in neutral buffers (PBS/HBSS).

Theory: Lowering the pH below the pKa ensures >99% protonation of the pyrrolidine nitrogen, breaking the crystal lattice energy.

Step-by-Step Procedure:

  • Prepare Stock: Dissolve the solid compound in 100% DMSO to a concentration of 10–50 mM. Ensure it is completely clear.

  • Acidify the Buffer: Do not add DMSO stock directly to pH 7.4 PBS.

    • Prepare a modified buffer (e.g., 50 mM Acetate or Citrate buffer) at pH 5.0 – 6.0 .

  • Dilution: Spike the DMSO stock into the acidic buffer.

    • Target: Final DMSO concentration < 1% (v/v).[5][6][7]

  • Verification: Vortex for 30 seconds. Inspect for turbidity.

  • Re-adjustment (Optional): If the assay strictly requires pH 7.4, slowly back-titrate with dilute NaOH after the compound is fully dissolved. The kinetic solubility (supersaturation) often holds the compound in solution longer than thermodynamic solubility would predict.

Protocol B: Cosolvent Screening (The "Lattice Breaker" Method)

Use this if pH adjustment is not permitted by your biological assay.

Theory: Fluorinated amides often require organic cosolvents to disrupt hydrophobic stacking.

Recommended Cosolvent Systems:

Cosolvent Recommended Range Mechanism Compatibility Note
DMSO 0.1% – 1.0% Dipolar aprotic solvent; disrupts lattice. Cell toxicity threshold often ~0.5%.
PEG 400 5% – 20% Amphiphilic polymer; coats hydrophobic domains. High viscosity; may affect pipetting.

| Cyclodextrin (HP-β-CD) | 10% – 20% (w/v) | Encapsulates the fluorinated piperidine ring. | Gold Standard for in vivo formulation. |

Module 3: Visual Troubleshooting Guide

The following decision tree outlines the logical flow for resolving solubility issues based on visual observation and assay constraints.

Solubility_Troubleshooting Start Start: Visual Precipitate or Low Assay Signal CheckDMSO Step 1: Check DMSO Stock Is it clear at 10mM? Start->CheckDMSO Sonicate Action: Sonicate (40°C) Add 5% Water to DMSO CheckDMSO->Sonicate No (Cloudy) CheckBuffer Step 2: Check Aqueous Buffer pH CheckDMSO->CheckBuffer Yes (Clear) Sonicate->CheckDMSO IsAcidic Is Buffer pH < 6.0? CheckBuffer->IsAcidic UseCosolvent Action: Add Cosolvent (20% HP-β-CD or 10% PEG400) IsAcidic->UseCosolvent Yes (Already Acidic) Acidify Action: Switch to pH 5.5 (Citrate/Acetate Buffer) IsAcidic->Acidify No (Neutral/Basic) Success Solution Clear -> Proceed UseCosolvent->Success Fail Persisting Precipitate UseCosolvent->Fail Still Cloudy Acidify->Success Acidify->Fail Still Cloudy

Figure 1: Decision tree for troubleshooting precipitation events. Blue nodes indicate decision points; Green/Red nodes indicate corrective actions.

Module 4: Frequently Asked Questions (FAQs)

Q1: I see a fine precipitate after 2 hours in my cell culture media (DMEM + 10% FBS). Why? A: This is likely a "salting out" effect combined with protein binding. The high ionic strength of DMEM (approx. 150 mM ions) suppresses the solubility of the protonated amine. Furthermore, the fluorinated piperidine group is lipophilic and may bind non-specifically to albumin in FBS.

  • Fix: Pre-complex the compound with Hydroxypropyl-β-cyclodextrin (HP-β-CD) at a 1:5 molar ratio before adding it to the media. This "hides" the hydrophobic fluorinated tail from the salts.

Q2: Can I use Tris buffer? A: Use with caution. Tris is a primary amine.[8][9] While it buffers well at pH 7-8, it does not support the lower pH (<6) required to fully protonate this specific pyrrolidine scaffold. Additionally, if you are performing any downstream chemical conjugation (e.g., NHS-ester labeling), the Tris amine will compete with your molecule. Phosphate or Citrate buffers are preferred.

Q3: How does the fluorine atom specifically affect solubility? A: Fluorine is highly electronegative but not very polarizable. It creates a "teflon-like" surface on one side of the molecule, which repels water (hydrophobic hydration penalty) and increases the energy required to create a cavity in the solvent. This makes the compound more sensitive to "oiling out" if the pyrrolidine nitrogen is not fully ionized.

References

  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Foundational text on pKa-dependent solubility profiling).
  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37, 320-330. Link (Explains the lipophilicity and lattice energy effects of fluorine substitution).

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. Link (Source for HP-β-CD solubilization strategy).

  • Thermo Fisher Scientific. (n.d.). Amine-Reactive Crosslinker Chemistry. Link (Reference for buffer incompatibility with amines).

  • BenchChem. (2025).[3] Considerations regarding use of solvents in in vitro cell based assays. Link (Guidelines for DMSO tolerance in cell assays).

Sources

Troubleshooting

Technical Support Center: Enantiomeric Resolution of (3-Fluoropiperidin-1-yl)(pyrrolidin-3-yl)methanone

Welcome to the Advanced Separations Helpdesk. Ticket ID: #CHIRAL-FPPM-001 Status: Open Assigned Specialist: Senior Application Scientist Executive Summary: The Separation Challenge You are attempting to separate (3-Fluor...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Separations Helpdesk. Ticket ID: #CHIRAL-FPPM-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The Separation Challenge

You are attempting to separate (3-Fluoropiperidin-1-yl)(pyrrolidin-3-yl)methanone . Before injecting, you must recognize the stereochemical complexity of this molecule.

  • Stereochemical Complexity: This molecule contains two chiral centers :

    • One on the 3-fluoropiperidine ring.[1]

    • One on the pyrrolidine ring.[2]

    • Implication: You are not looking for 2 peaks; you are looking for 4 stereoisomers (two pairs of enantiomers).

  • Chemical Nature: It contains a secondary amine (pyrrolidine) and a tertiary amide.

    • Implication: The secondary amine is highly basic and prone to interacting with residual silanols on silica-based columns, leading to severe peak tailing without proper additives.

Module 1: Method Development Strategy

Q: Where do I start? Do I use Normal Phase (NP) or Supercritical Fluid Chromatography (SFC)?

A: We recommend SFC as the primary screening platform due to its speed and higher success rate with basic amines. If SFC is unavailable, Normal Phase HPLC is the backup.

Recommended Screening Protocol

Do not rely on a single column. Use a "Generic Gradient" approach to screen the "Gold Standard" polysaccharide derivatives.

ParameterSFC Conditions (Recommended)Normal Phase HPLC Conditions
Columns Chiralpak IA, IB, IC, IG (Immobilized) or AD-H, OD-H (Coated)Same
Mobile Phase A CO2 (Supercritical)n-Hexane or n-Heptane
Mobile Phase B Methanol or Ethanol (with additive)Ethanol or Isopropanol (with additive)
Additive (CRITICAL) 0.1% - 0.2% Diethylamine (DEA) or Isopropylamine (IPA)0.1% Diethylamine (DEA)
Gradient 5% to 50% B over 5-10 minsIsocratic (e.g., 90:10 Hex/EtOH)
Temperature 35°C - 40°C25°C
Back Pressure 120 - 150 bar (SFC only)N/A

Technical Note: Immobilized columns (IA, IB, IC, IG) are preferred because they allow the use of "forbidden" solvents (like DCM or THF) if solubility is an issue, whereas coated columns (AD, OD) will be destroyed by these solvents.

Module 2: Visualization of Workflow

The following logic gate describes the decision process for achieving baseline resolution (


) for all 4 isomers.

MethodDevelopment Start Start: Sample Prep (Dissolve in MeOH/EtOH) Screen Screen 4 Core Columns (IA, IB, AD, OD) with Basic Additive Start->Screen CheckPeaks Count Peaks Screen->CheckPeaks FourPeaks 4 Distinct Peaks? CheckPeaks->FourPeaks Ideal Case ThreePeaks 3 Peaks (Overlap) CheckPeaks->ThreePeaks Partial TwoPeaks 2 Peaks (Diastereomers Separated, Enantiomers Co-eluting) CheckPeaks->TwoPeaks Common Optimize Optimize Gradient/Temp (Lower Temp = Better Rs) FourPeaks->Optimize Refine SwitchChemistries Switch Mobile Phase (MeOH -> IPA or ACN) ThreePeaks->SwitchChemistries Change Selectivity TwoPeaks->SwitchChemistries CoupledCol Coupled Column Approach (Achiral C18 -> Chiral) SwitchChemistries->CoupledCol If Fails

Caption: Decision tree for screening and optimizing the separation of a 2-chiral-center molecule.

Module 3: Troubleshooting & FAQs
Issue 1: Peak Tailing (The "Shark Fin" Peak)

User Report: "I see separation, but the peaks are tailing badly. The tail of Peak 1 is burying Peak 2."

Diagnosis: The secondary amine on the pyrrolidine ring is interacting with the acidic silanols on the silica support of the column. This is a classic ion-exchange interaction that competes with the chiral recognition mechanism.

Solution Protocol:

  • Increase Additive: Bump the Diethylamine (DEA) concentration from 0.1% to 0.2% or even 0.5% in the co-solvent.

  • Switch Additive: If DEA fails, try Ethanolamine or Ethylenediamine (0.1%). These are stronger bases and often mask silanols better for stubborn amines.

  • Temperature: Increase the column temperature to 40°C. This improves mass transfer and kinetics, often sharpening the peak (though it may slightly reduce chiral selectivity).

Issue 2: "I only see 2 Peaks, not 4"

User Report: "The structure has 2 chiral centers, so I expect 4 isomers. My chromatogram only shows 2 clean peaks."

Diagnosis: You have likely separated the diastereomers (e.g., Peak 1 = Enantiomeric Pair A; Peak 2 = Enantiomeric Pair B), but the chiral column is failing to resolve the enantiomers within those pairs. Alternatively, you separated the enantiomers of one diastereomer, but the other diastereomer is co-eluting.

Solution Protocol:

  • Change the Alcohol: If you used Methanol, switch to Isopropanol (IPA) . IPA is bulkier and often provides better enantioselectivity (separation of mirror images) due to steric hindrance in the chiral grooves.

  • The "Coupled" Approach:

    • Step 1: Use an achiral C18 or Phenyl-Hexyl column to separate the two diastereomers. Collect them.

    • Step 2: Re-inject each fraction onto the chiral column to resolve the enantiomers.

    • Why? This simplifies the chromatogram from a complex 4-peak problem to two separate 2-peak problems.

Issue 3: Sample Solubility

User Report: "My sample precipitates when I mix it with the Hexane mobile phase."

Diagnosis: (3-Fluoropiperidin-1-yl)(pyrrolidin-3-yl)methanone is a polar, basic molecule. It hates non-polar solvents like Hexane.

Solution Protocol:

  • Sandwich Injection: Draw a plug of Ethanol, then your sample (dissolved in EtOH), then another plug of Ethanol before injection.

  • Switch to Polar Organic Mode (POM):

    • Column: Chiralpak AD-H or IA.

    • Mobile Phase: 100% Acetonitrile (with 0.1% DEA) or 100% Methanol (with 0.1% DEA).

    • Note: This eliminates Hexane entirely and is excellent for polar amines.

Module 4: Data Summary Table
VariableRecommendationMechanism/Reasoning
Primary Column Chiralpak IA / AD-H Amylose-based columns generally show higher hit rates for piperidine/pyrrolidine analogs [1].
Secondary Column Chiralcel OD-H / IB Cellulose-based columns provide complementary selectivity if Amylose fails.
Mobile Phase Additive Diethylamine (DEA) Essential to suppress silanol interactions with the pyrrolidine nitrogen [2].
Detection UV 210-220 nm The amide bond absorbs here. The molecule lacks strong chromophores (like phenyl rings), so low UV is required.
Elution Order Unknown Cannot be predicted computationally with high accuracy. Must be determined by injecting pure standards or using a polarimeter [3].
References
  • Daicel Chiral Technologies. (2021).[3] Instruction Manual for CHIRALPAK® IA, IB, IC, ID, IE, IF, IG, IH and IJ Columns. Retrieved from

  • Phenomenex. (2018). Chiral HPLC Separations: A Guide to Column Selection and Method Development. Retrieved from

  • Sigma-Aldrich. (2013). Novel Separation Approach for Multiple Chiral Center Molecules. Retrieved from

  • BenchChem. (2025).[2] Navigating the Chiral Maze: A Comparative Guide to Enantiomeric Purity Analysis of Piperidine Compounds. Retrieved from

Sources

Optimization

Minimizing side reactions during (3-Fluoropiperidin-1-yl)(pyrrolidin-3-yl)methanone synthesis

Topic: Minimizing side reactions during (3-Fluoropiperidin-1-yl)(pyrrolidin-3-yl)methanone synthesis Role: Senior Application Scientist, Process Chemistry Division Status: Operational Ticket ID: CHEM-SUP-2024-882 Subject...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing side reactions during (3-Fluoropiperidin-1-yl)(pyrrolidin-3-yl)methanone synthesis Role: Senior Application Scientist, Process Chemistry Division

Status: Operational Ticket ID: CHEM-SUP-2024-882 Subject: Protocol Optimization for (3-Fluoropiperidin-1-yl)(pyrrolidin-3-yl)methanone

Strategic Overview

This synthesis couples a secondary amine (3-fluoropiperidine ) with a chiral beta-amino acid derivative (pyrrolidine-3-carboxylic acid ). This reaction presents a "perfect storm" of three competing failure modes:

  • Racemization: The C3-position of the pyrrolidine ring is alpha to the carbonyl. Activation of this carboxylic acid significantly increases the acidity of the alpha-proton, leading to epimerization via an oxazolone intermediate.

  • Elimination (HF Loss): The 3-fluoropiperidine moiety contains a good leaving group (

    
    -fluoro) relative to the amine. Under basic conditions or high thermal stress, this can undergo E2/E1cB elimination to form unreactive enamines.
    
  • Regiochemical Chaos: Without orthogonal protection, the pyrrolidine nitrogen will compete as a nucleophile, leading to polymerization.

This guide prioritizes T3P (Propanephosphonic acid anhydride) over traditional uronium reagents (HATU/HBTU) due to its superior epimerization suppression profile, though both protocols are provided.

Critical Reagent Selection Guide

ParameterT3P (Recommended) HATU (Alternative) Why?
Racemization Risk Low Moderate to HighT3P does not generate a free guanidine species; activates via a cyclic anhydride transition state.
Base Requirement Pyridine or NMM (Mild)DIPEA (Stronger hindered base)Stronger bases increase risk of HF elimination on the fluoropiperidine.
Byproducts Water-soluble (Easy Wash)Tetramethylurea (Hard to remove)T3P byproducts wash out in aqueous extraction; HATU byproducts often co-elute.
Reaction Speed Slower (1-12 h)Fast (15-60 min)Speed in HATU can lead to "over-activation" and guanidinylation of the amine.

Optimized Experimental Protocol (T3P Method)

Objective: Synthesize tert-butyl 3-(3-fluoropiperidine-1-carbonyl)pyrrolidine-1-carboxylate (Intermediate A). Note: The Boc-group is removed in a subsequent step (not covered here) to yield the final target.

Reagents:

  • Acid: (S)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid (1.0 equiv)

  • Amine: 3-Fluoropiperidine HCl salt (1.1 equiv)

  • Coupling Agent: T3P (50% w/w in EtOAc/DMF) (1.5 equiv)

  • Base: Pyridine (3.0 equiv) or N-Methylmorpholine (NMM)

  • Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (Green alternative)

Step-by-Step Workflow:

  • Solvation (T = 0 min): Charge the reaction vessel with Boc-Pyr-3-COOH and 3-Fluoropiperidine HCl in EtOAc (10 volumes).

    • Checkpoint: Ensure the amine salt is well-dispersed.

  • Base Addition (T = 5 min): Cool to 0 °C . Add Pyridine dropwise.

    • Why? Pyridine is a milder base than DIPEA, reducing the risk of deprotonating the

      
      -carbon of the pyrrolidine (racemization) or the 
      
      
      
      -proton of the fluoropiperidine (elimination).
  • Activation (T = 15 min): Add T3P solution dropwise over 10 minutes at 0 °C.

    • Technical Insight: T3P requires the base to form the active anhydride species. Adding it last ensures the acid and amine are already in proximity.

  • Reaction (T = 12 h): Allow to warm to Room Temperature (20-25 °C). Monitor by LCMS.

  • Workup (Self-Validating):

    • Wash organic layer with water (2x), 0.5M HCl (2x), and sat. NaHCO3.

    • Validation: T3P byproducts are water-soluble. If the organic layer retains phosphorus (check 31P NMR if unsure), wash again.

Troubleshooting & FAQs

Q1: I see a mass peak of [M-20] in my LCMS. What happened? Diagnosis: HF Elimination. Root Cause: The 3-fluoropiperidine has undergone elimination to form a dehydropiperidine (enamine/imine) species. Fix:

  • Lower the Temperature: Do not exceed 25 °C.

  • Change the Base: Switch from DIPEA/TEA to NMM or Pyridine. Strong bases promote E2 elimination of the fluorine.

  • Check Stoichiometry: Excess base accelerates this side reaction.

Q2: My product enantiomeric excess (ee) dropped from 99% to 80%. Diagnosis: Racemization via Oxazolone formation. Root Cause: The activated carboxylic acid cyclized to form an oxazolone, which is prone to deprotonation at the chiral center. Fix:

  • Switch to T3P: As detailed above, T3P minimizes oxazolone formation.

  • Add Additives: If using HATU/EDC, you must add HOAt or Oxyma Pure.[1] These nucleophiles intercept the O-acylisourea faster than the oxazolone can form.

Q3: I see a mass peak of [M+99] (or +100). Diagnosis: Guanidinylation. Root Cause: The amine reacted directly with the uronium coupling reagent (HATU) instead of the activated acid. This happens when the acid activation is slow (steric hindrance) or HATU is in large excess. Fix: Pre-activate the acid with HATU/Base for 2 minutes before adding the amine, or switch to T3P (which cannot guanidinylate).

Visualizing the Chemistry

Diagram 1: Synthesis Decision Tree & Workflow This flowchart guides the researcher through the critical decision points to avoid failure modes.

SynthesisWorkflow Start Start: (3-Fluoropiperidin-1-yl) (pyrrolidin-3-yl)methanone Synthesis CheckPG Is Pyrrolidine N-Protected? Start->CheckPG Protect ACTION: Install Boc/Cbz Group CheckPG->Protect No SelectReagent Select Coupling Reagent CheckPG->SelectReagent Yes (Boc/Cbz) Protect->CheckPG PathHATU Path A: HATU/DIPEA SelectReagent->PathHATU Standard Speed PathT3P Path B: T3P/Pyridine (Recommended) SelectReagent->PathT3P Chiral Integrity RiskRacem Risk: Racemization (High) Risk: Guanidinylation PathHATU->RiskRacem No Additive (HOAt) RiskElim Risk: HF Elimination (Due to Strong Base) PathHATU->RiskElim Excess DIPEA/Heat SafeZone Safe Zone: Low Epimerization No Guanidinylation PathT3P->SafeZone Mild Base (Pyridine) Workup Workup: Acid/Base Wash RiskRacem->Workup Impure Product RiskElim->Workup M-20 Byproduct SafeZone->Workup High Purity Final Target Intermediate Isolated Workup->Final

Caption: Decision matrix for reagent selection highlighting the safety profile of T3P over HATU for this specific chiral/fluorinated scaffold.

Diagram 2: Mechanism of Side Reactions Visualizing the invisible enemies: Oxazolone formation (Racemization) and E2 Elimination (HF loss).

SideReactions cluster_0 Racemization Pathway (Pyrrolidine) cluster_1 Elimination Pathway (Fluoropiperidine) Acid Activated Acid (O-Acyl Species) Oxazolone Oxazolone Intermediate Acid->Oxazolone Cyclization Racemate Racemized Product (L/D Mixture) Oxazolone->Racemate Base (Deprotonation) Amine 3-Fluoropiperidine TS E2 Transition State (Base + Heat) Amine->TS Strong Base (DIPEA) Alkene Dehydro-impurity (M-20 Da) TS->Alkene -HF

Caption: Mechanistic pathways showing how base selection drives both racemization (left) and HF elimination (right).

References

  • Dunetz, J. R., et al. (2011).[2] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters.

  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews.

  • Carpino, L. A. (1993). "1-Hydroxy-7-azabenzotriazole (HOAt). A new high-efficiency peptide coupling additive."[3] Journal of the American Chemical Society.

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.

Sources

Troubleshooting

Thermal stability and degradation analysis of (3-Fluoropiperidin-1-yl)(pyrrolidin-3-yl)methanone

A Guide to Thermal Stability and Degradation Analysis for Researchers Welcome to the technical support center for (3-Fluoropiperidin-1-yl)(pyrrolidin-3-yl)methanone. This guide is designed for researchers, scientists, an...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Thermal Stability and Degradation Analysis for Researchers

Welcome to the technical support center for (3-Fluoropiperidin-1-yl)(pyrrolidin-3-yl)methanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the thermal stability and degradation analysis of this compound. As there is limited specific literature on this exact molecule, this document synthesizes information from established principles of organic chemistry, analysis of its constituent functional groups (fluoropiperidine, pyrrolidine, and an amide linker), and standard pharmaceutical testing methodologies.

Part 1: Understanding the Molecule's Stability Profile

(3-Fluoropiperidin-1-yl)(pyrrolidin-3-yl)methanone is a novel chemical entity with potential applications in drug discovery. Its structure, comprising two saturated heterocyclic rings linked by an amide bond, and a fluorine substituent, presents a unique stability profile. Understanding its behavior under thermal and other stress conditions is critical for formulation development, shelf-life determination, and ensuring therapeutic efficacy and safety.

The stability of this molecule is primarily influenced by three key structural features:

  • The Amide Bond: Amide bonds are generally stable, but they are susceptible to hydrolysis under both acidic and basic conditions, particularly at elevated temperatures.[1][2][3][4][5] This is a primary degradation pathway to consider.

  • The Piperidine and Pyrrolidine Rings: Saturated heterocyclic rings like piperidine and pyrrolidine are relatively stable.[6][7] However, extreme temperatures or oxidative conditions can lead to ring-opening or other degradation reactions.[6]

  • The Carbon-Fluorine (C-F) Bond: The C-F bond is one of the strongest covalent bonds in organic chemistry, imparting significant metabolic and thermal stability.[8][9] Degradation involving the cleavage of this bond is generally not expected under typical thermal stress conditions but should not be entirely ruled out under harsh conditions.[10][11]

Part 2: Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section addresses common questions and issues that may arise during the thermal stability and degradation analysis of (3-Fluoropiperidin-1-yl)(pyrrolidin-3-yl)methanone.

Thermogravimetric Analysis (TGA)

Q1: My TGA curve for (3-Fluoropiperidin-1-yl)(pyrrolidin-3-yl)methanone shows an initial weight loss at a low temperature (below 100°C). Is this degradation?

A1: It is unlikely to be degradation of the molecule itself. This initial weight loss is most commonly due to the loss of residual solvent (e.g., from synthesis or purification) or adsorbed water.[12][13] To confirm, you can perform a TGA-MS analysis to identify the evolved gases. If the mass spectrum corresponds to your solvent or water, you can be confident that it is not degradation.

Troubleshooting TGA Results

Observed Issue Potential Cause Recommended Solution
Noisy Baseline Sample pan contamination; Instrument sensitivity too high.[14]Use a clean, new sample pan for each experiment. Reduce instrument sensitivity if possible without compromising the detection of small weight loss events.
Sample Holder Falls Off Prolonged high-temperature experiments can damage the adhesive holding the sample holder.[14]Avoid unnecessarily long experiments at very high temperatures. If the holder detaches, contact your instrument service engineer for repair.
Inconsistent Decomposition Temperatures Different heating rates; Different sample packing in the crucible.Maintain a consistent heating rate across all experiments for comparability. Ensure the sample is evenly distributed at the bottom of the crucible.
Unexpected Weight Gain Reaction with the purge gas (e.g., oxidation in an air or oxygen atmosphere).Run the experiment under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.
Differential Scanning Calorimetry (DSC)

Q2: I see a sharp endothermic peak in my DSC thermogram. Is this melting or decomposition?

A2: A sharp endothermic peak typically represents a melting event. However, if this peak is immediately followed by a broad exothermic event, it could indicate melting followed by decomposition. To differentiate, you can run a TGA experiment over the same temperature range. If there is a significant weight loss in the TGA corresponding to the DSC peak, it is likely decomposition. If there is no weight loss, it is a melting event.[13]

Troubleshooting DSC Results

Observed Issue Potential Cause Recommended Solution
Broad or Asymmetric Peaks Sample impurities; Poor thermal contact between the sample and the pan.[15][16][17]Ensure the purity of your sample. Make sure the sample is finely ground and evenly distributed in the pan to ensure good thermal contact.
Sloping or Unstable Baseline Mismatched sample and reference pan weights; Contamination in the DSC cell.[16][18]Ensure the sample and reference pans have very similar weights. Clean the DSC cell according to the manufacturer's instructions.
Irreproducible Results Differences in the sample's thermal history.[18]To erase thermal history, consider pre-heating the sample to just above its glass transition temperature (if applicable), holding it for a few minutes, and then cooling it at a controlled rate before starting the analytical heating run.
Noisy Signal Electrical interference; Improperly sealed pans.[15][17]Ensure the DSC instrument is properly grounded. Use a calibrated crimping tool to properly seal the pans.
Forced Degradation Studies & HPLC-MS Analysis

Q3: What are the expected degradation products of (3-Fluoropiperidin-1-yl)(pyrrolidin-3-yl)methanone in forced degradation studies?

A3: Based on the structure, the most probable degradation pathway is the hydrolysis of the amide bond. This would result in two primary degradation products: 3-fluoropiperidine and pyrrolidine-3-carboxylic acid. Under more extreme conditions, degradation of the heterocyclic rings could occur.

Potential Degradation Pathway Diagram

G Parent (3-Fluoropiperidin-1-yl)(pyrrolidin-3-yl)methanone Deg1 3-Fluoropiperidine Parent->Deg1 Amide Hydrolysis Deg2 Pyrrolidine-3-carboxylic acid Parent->Deg2 Amide Hydrolysis

Caption: Predicted primary degradation pathway.

Troubleshooting HPLC-MS Analysis of Degradation Products

Observed Issue Potential Cause Recommended Solution
Poor Peak Shape (Tailing or Fronting) Mismatched pH between sample solvent and mobile phase; Column overload.Adjust the pH of your sample solvent to be similar to the mobile phase. Inject a smaller sample volume or a more dilute sample.
Inconsistent Retention Times Fluctuation in mobile phase composition or column temperature.Ensure your mobile phase is well-mixed and degassed. Use a column oven to maintain a stable temperature.
Ghost Peaks Contamination in the mobile phase or injector.Use high-purity HPLC-grade solvents. Flush the injector and system with a strong solvent.
No or Low MS Signal for Degradants Poor ionization of the degradation products; In-source fragmentation.Optimize MS source parameters (e.g., electrospray voltage, gas flow). Try a different ionization mode (e.g., APCI if ESI is not effective). Reduce the fragmentation voltage in the source.
Matrix Effects (Ion Suppression or Enhancement) Co-eluting compounds from the sample matrix interfering with ionization.[19]Improve chromatographic separation to resolve the analyte from interfering compounds. Consider a more rigorous sample clean-up procedure.

Part 3: Experimental Protocols

These protocols are provided as a starting point and should be optimized for your specific instrumentation and experimental goals.

Protocol 1: Thermogravimetric Analysis (TGA)
  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's instructions.

  • Sample Preparation: Accurately weigh 5-10 mg of (3-Fluoropiperidin-1-yl)(pyrrolidin-3-yl)methanone into a clean TGA crucible.

  • Experimental Conditions:

    • Purge Gas: Nitrogen at a flow rate of 50 mL/min.

    • Heating Rate: 10 °C/min.

    • Temperature Range: 30 °C to 500 °C.

  • Data Analysis: Record the weight loss as a function of temperature. Determine the onset of decomposition and the percentage of weight loss at different stages.

Protocol 2: Differential Scanning Calorimetry (DSC)
  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference standards (e.g., indium).

  • Sample Preparation: Accurately weigh 2-5 mg of the compound into a clean aluminum DSC pan and hermetically seal it. Prepare an empty, sealed pan as a reference.

  • Experimental Conditions:

    • Purge Gas: Nitrogen at a flow rate of 50 mL/min.

    • Heating Rate: 10 °C/min.

    • Temperature Range: 30 °C to a temperature just above the final thermal event observed in TGA.

  • Data Analysis: Record the heat flow as a function of temperature. Identify endothermic and exothermic events, such as melting, crystallization, and decomposition.

Protocol 3: Forced Degradation and HPLC-MS Analysis

This protocol is based on ICH Q1A (R2) guidelines for stress testing.[20][21][22][23]

  • Stock Solution Preparation: Prepare a stock solution of (3-Fluoropiperidin-1-yl)(pyrrolidin-3-yl)methanone in a suitable solvent (e.g., acetonitrile/water mixture) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60 °C for 24 hours.

    • Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60 °C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid compound at 80 °C for 48 hours.

  • Sample Neutralization: Neutralize the acidic and basic samples before injection.

  • HPLC-MS Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • MS Detector: Electrospray ionization (ESI) in positive mode.

    • Scan Range: m/z 50-500.

  • Data Analysis: Compare the chromatograms of the stressed samples with that of an unstressed control. Identify and quantify the degradation products. Use the MS data to propose structures for the degradation products.

Workflow for Forced Degradation Study

G cluster_stress Forced Degradation Conditions cluster_analysis Analysis Acid Acid Hydrolysis (0.1M HCl, 60°C) HPLC HPLC Separation (C18 Column) Acid->HPLC Base Base Hydrolysis (0.1M NaOH, 60°C) Base->HPLC Oxidation Oxidation (3% H2O2, RT) Oxidation->HPLC Thermal Thermal Stress (Solid, 80°C) Thermal->HPLC MS MS Detection (ESI+) HPLC->MS Data Data Analysis (Identify & Quantify Degradants) MS->Data Parent Prepare Stock Solution (1 mg/mL) Parent->Acid Parent->Base Parent->Oxidation Parent->Thermal

Caption: Workflow for a forced degradation study.

Part 4: Hypothetical Data Summary

The following tables present hypothetical data for illustrative purposes.

Table 1: Hypothetical Thermal Analysis Data

Technique Parameter Hypothetical Value Interpretation
TGA Onset of Decomposition~220 °CThe compound is thermally stable up to this temperature.
Weight Loss at 300 °C~15%Indicates partial decomposition at this temperature.
DSC Melting Point155-158 °C (Endotherm)Sharp melting point suggests good purity.
Decomposition>220 °C (Exotherm)Decomposition event consistent with TGA data.

Table 2: Hypothetical Forced Degradation Results

Stress Condition % Degradation Major Degradation Products (Hypothetical m/z)
0.1 M HCl, 60°C, 24h 12%m/z 120.08 (3-Fluoropiperidine + H⁺), m/z 130.08 (Pyrrolidine-3-carboxylic acid + H⁺)
0.1 M NaOH, 60°C, 24h 18%m/z 120.08 (3-Fluoropiperidine + H⁺), m/z 130.08 (Pyrrolidine-3-carboxylic acid + H⁺)
3% H₂O₂, RT, 24h < 2%Minimal degradation observed.
Solid, 80°C, 48h < 1%Compound is thermally stable in the solid state at 80°C.

References

  • Allen, C. (2025, March 19).
  • betterceramic. (2024, March 29). 4 Troubleshooting Common Errors in DSC Experiments.
  • MasterControl. (n.d.). ICH Q1 Stability Testing Guidelines.
  • Biosynce. (2025, August 25). What is the stability of piperidine? - Blog.
  • Wikipedia. (2024, February 19). Amide.
  • Slideshare. (n.d.). Q1A R2 - ICH GUIDELINES OF STABILITY TESTING.
  • Chemistry LibreTexts. (2021, March 5). 24.4: Hydrolysis of Amides.
  • Master Organic Chemistry. (2019, October 7). Amide Hydrolysis Using Acid Or Base.
  • Chemguide. (n.d.). the hydrolysis of amides.
  • European Medicines Agency. (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline.
  • BioBoston Consulting. (2024, October 14). A Deep Dive into ICH Stability Guidelines (Q1A-Q1F).
  • YouTube. (2025, April 3). Q1A (R2) A deep dive in Stability Studies.
  • nexacule. (2025, June 21). How to Solve Common Problems with Differential Scanning Calorimetry Pans in Your Lab.
  • nexacule. (2026, February 7). Effective Solutions for Common DSC Sample Pan Issues.
  • Biosynce. (2025, June 17). What are the storage stability of Piperidine Series compounds over time? - Blog.
  • Scribd. (n.d.). Thermal Degradation of Piperazine and Its Structur | PDF | Amine.
  • ResearchGate. (2025, August 5). Thermal Degradation of Piperazine/4-Hydroxy-1-methylpiperidine for CO₂ Capture | Request PDF.
  • TA Instruments. (n.d.). Interpreting Unexpected Events and Transitions in DSC Results.
  • ResearchGate. (2025, October 30). Thermal degradation of piperazine and its structural analogs.
  • American Pharmaceutical Review. (2014, August 26).
  • ResearchGate. (n.d.). Recently abused synthetic cathinones, ??-pyrrolidinophenone derivatives: A review of their pharmacology, acute toxicity, and metabolism | Request PDF.
  • ResearchGate. (n.d.). Correction of Errors in DSC Measurements Using Detailed Modeling of Thermal Phenomena in Calorimeter-Sample System | Request PDF.
  • ResolveMass Laboratories Inc. (2026, January 23). TGA Analysis in Pharmaceuticals.
  • Improved Pharma. (2022, January 7). Thermogravimetric Analysis.
  • Alfa Chemistry. (2023, July 20). Carbon-Fluorine Bond - Fluoropolymers.
  • PharmaTutor. (n.d.).
  • Jinan Upwell Test Co.,Ltd. (n.d.). What Are The Common Faults Of Thermogravimetric Analyzer(TGA).
  • ResearchGate. (2025, August 5). Solving impurity/degradation problems: Case studies | Request PDF.
  • Wikipedia. (2024, February 15). Piperidine.
  • PMC. (2023, September 6). Recent insights about pyrrolidine core skeletons in pharmacology.
  • Veeprho. (2020, July 1). Thermogravimetric Analysis in Pharmaceuticals.
  • ACS Publications. (2020, June 6).
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
  • ScienceDirect. (n.d.).
  • University of Wisconsin-Madison. (n.d.). Thermogravimetric Analysis.
  • SINAPSE. (2022, October 27). Understanding organofluorine chemistry. An introduction to the C-F bond.
  • PubMed. (2025, October 21). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds.
  • PMC. (2025, December 10). Hydrolytic instability of C–F bonds in 2,2,2-trifluoroethyl-phosphinic acid systems.
  • MDPI. (2023, December 9). Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety.
  • LCC CNRS Toulouse. (2025, July 21).
  • BOC Sciences. (n.d.). Piperidine Impurities.
  • ACS Publications. (n.d.). Hydroxylated Pyrrolidines.
  • IRIS UniPA. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
  • OUCI. (n.d.). Piperidine-containing drugs and recently studied analogs – biological activity, mechanism of action and synthetic casca….
  • MDPI. (2023, February 2).

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the LC-MS Fragmentation of (3-Fluoropiperidin-1-yl)(pyrrolidin-3-yl)methanone

In the landscape of modern drug discovery and development, a comprehensive understanding of a molecule's structural characteristics is paramount. For researchers engaged with novel chemical entities, particularly those i...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, a comprehensive understanding of a molecule's structural characteristics is paramount. For researchers engaged with novel chemical entities, particularly those incorporating heterocyclic scaffolds like piperidine and pyrrolidine, liquid chromatography-mass spectrometry (LC-MS) stands as an indispensable analytical tool. This guide provides an in-depth analysis of the predicted electrospray ionization (ESI) tandem mass spectrometry (MS/MS) fragmentation patterns of (3-Fluoropiperidin-1-yl)(pyrrolidin-3-yl)methanone, a compound of interest in contemporary medicinal chemistry.

This document moves beyond a mere recitation of methods. It delves into the rationale behind experimental design, offering a comparative perspective against related structural motifs. The insights presented herein are grounded in established principles of mass spectrometry and are designed to empower researchers, scientists, and drug development professionals to confidently characterize similar molecules.

The Analytical Challenge: Polar Heterocycles

(3-Fluoropiperidin-1-yl)(pyrrolidin-3-yl)methanone is a polar molecule, a characteristic dictated by its two nitrogen-containing aliphatic rings and the amide linkage. Such polarity presents a specific set of challenges for chromatographic separation. Traditional reversed-phase (RP) liquid chromatography often provides insufficient retention for these types of compounds, leading to their elution in or near the solvent front.[1] This can result in significant ion suppression from the sample matrix, compromising sensitivity and reproducibility. To overcome this, specialized chromatographic techniques are often employed. Hydrophilic Interaction Liquid Chromatography (HILIC) or mixed-mode chromatography, which incorporates both reversed-phase and ion-exchange properties, are more suitable for retaining and separating polar analytes like the one .[2][3][4]

Proposed LC-MS/MS Methodology: A Self-Validating Protocol

The following protocol is designed to provide robust and reproducible data for the analysis of (3-Fluoropiperidin-1-yl)(pyrrolidin-3-yl)methanone. The inclusion of a quality control (QC) standard and the use of a high-resolution mass spectrometer ensure the trustworthiness of the generated data.

Experimental Workflow

LC_MS_Workflow cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis prep1 Dissolve Standard in 50:50 Acetonitrile/Water prep2 Prepare Serial Dilutions (e.g., 1 µg/mL to 10 ng/mL) prep1->prep2 prep3 Include a QC Standard (e.g., 100 ng/mL) prep2->prep3 lc1 Inject 2 µL onto HILIC Column prep3->lc1 lc2 Mobile Phase A: 0.1% Formic Acid in Water Mobile Phase B: 0.1% Formic Acid in Acetonitrile lc1->lc2 lc3 Gradient Elution: 95% B to 40% B over 5 min lc2->lc3 ms1 ESI Positive Ion Mode lc3->ms1 ms2 Full Scan (m/z 50-500) to Identify Precursor Ion [M+H]+ ms1->ms2 ms3 Product Ion Scan (MS/MS) of [M+H]+ using Collision-Induced Dissociation (CID) ms2->ms3 ms4 Vary Collision Energy (e.g., 10, 20, 40 eV) ms3->ms4 data1 Extract Ion Chromatograms ms4->data1 data2 Analyze Fragmentation Spectra data1->data2 data3 Propose Fragmentation Pathways data2->data3

Caption: A representative workflow for the LC-MS/MS analysis of polar heterocyclic compounds.

Detailed Experimental Parameters

Liquid Chromatography:

  • Column: A HILIC column (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm) is recommended for retaining the polar analyte.

  • Mobile Phase A: 10 mM Ammonium Formate with 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0.0 min: 95% B

    • 5.0 min: 40% B

    • 5.1 min: 95% B

    • 7.0 min: 95% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

Mass Spectrometry:

  • Instrument: A tandem mass spectrometer such as a triple quadrupole or a Q-TOF, equipped with an ESI source.

  • Ionization Mode: Positive ESI is chosen due to the presence of basic nitrogen atoms that are readily protonated.[5]

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150 °C

  • Desolvation Temperature: 400 °C

  • Full Scan (MS1): m/z 50-500

  • Product Ion Scan (MS2): The protonated molecule [M+H]⁺ is selected as the precursor ion for collision-induced dissociation (CID).[6] A range of collision energies (e.g., 10, 20, 40 eV) should be applied to generate a comprehensive fragmentation spectrum.

Predicted Fragmentation Pathways of (3-Fluoropiperidin-1-yl)(pyrrolidin-3-yl)methanone

The fragmentation of a protonated molecule in the gas phase is governed by the relative proton affinities of its functional groups and the stability of the resulting fragment ions and neutral losses.[7] For (3-Fluoropiperidin-1-yl)(pyrrolidin-3-yl)methanone (exact mass: 214.1485 g/mol ), the protonated molecule [M+H]⁺ will have an m/z of 215.1563. The most likely sites of protonation are the nitrogen atoms of the piperidine and pyrrolidine rings.

Primary Fragmentation Pathways

The amide bond is a common point of initial cleavage. Two primary fragmentation pathways are predicted, depending on which side of the carbonyl group the charge is retained.

Pathway A: Charge retention on the piperidine moiety.

Cleavage of the amide C-N bond can lead to the formation of a stable acylium ion containing the 3-fluoropiperidine ring.

Pathway B: Charge retention on the pyrrolidine moiety.

Alternatively, cleavage can result in the formation of a protonated 3-aminopyrrolidine fragment.

Comparison with Structurally Related Compounds

The fragmentation of (3-Fluoropiperidin-1-yl)(pyrrolidin-3-yl)methanone can be compared to that of other N-acyl piperidines and pyrrolidines. For instance, in the fragmentation of certain synthetic cathinones containing a pyrrolidine ring, a dominant fragmentation pathway is the neutral loss of the entire pyrrolidine moiety.[8][9] In contrast, simple N-substituted piperidines often undergo α-cleavage adjacent to the nitrogen atom.[5] The presence of the amide linker in our target molecule directs the fragmentation primarily towards the cleavage of this bond.

Predicted Fragmentation Diagram

Fragmentation_Pathways cluster_path_a Pathway A cluster_path_b Pathway B cluster_path_c Pathway C precursor [M+H]+ (m/z 215.16) fragA1 3-Fluoropiperidine-1-carbonyl ion (m/z 130.08) precursor->fragA1 Cleavage of amide C-N bond fragB1 Protonated 3-Aminopyrrolidine (m/z 87.09) precursor->fragB1 Cleavage of amide C-N bond fragC1 Pyrrolidine Ring Opening (m/z 145.11) precursor->fragC1 Loss of fluoropiperidine fragA2 Loss of CO (m/z 102.08) fragA1->fragA2 -CO fragB2 Loss of NH3 (m/z 70.07) fragB1->fragB2 -NH3 fragC2 Loss of C4H7N (m/z 70.07) fragC1->fragC2

Caption: Predicted major fragmentation pathways for protonated (3-Fluoropiperidin-1-yl)(pyrrolidin-3-yl)methanone.

Tabulated Predicted Fragment Ions
Predicted m/z Proposed Formula Proposed Structure/Origin Pathway
215.16C10H18FN2O⁺Protonated Molecule [M+H]⁺-
130.08C6H10FNO⁺3-Fluoropiperidine-1-carbonyl ionA
102.08C5H10FN⁺Fragment from Pathway A after loss of COA
87.09C4H11N2⁺Protonated 3-aminopyrrolidineB
70.07C4H8N⁺Fragment from Pathway B after loss of NH3B
145.11C7H13N2O⁺Fragment from loss of fluoropiperidineC

It is important to note that the relative abundance of the fragment ions will be dependent on the collision energy applied. Higher collision energies generally favor more extensive fragmentation.

Conclusion and Future Perspectives

This guide has outlined a comprehensive strategy for the LC-MS/MS analysis of (3-Fluoropiperidin-1-yl)(pyrrolidin-3-yl)methanone. By employing a HILIC-based chromatographic method coupled with tandem mass spectrometry, researchers can obtain high-quality data for structural confirmation and impurity profiling. The predicted fragmentation pathways, centered around the cleavage of the robust amide bond, provide a solid framework for interpreting the resulting mass spectra.

The principles and methodologies detailed herein are not limited to the title compound but can be readily adapted for the characterization of a wide array of polar, nitrogen-containing heterocyclic molecules. As the complexity of pharmaceutical pipelines continues to grow, a deep, mechanistic understanding of analytical techniques like LC-MS will remain a cornerstone of successful drug development.

References

  • Gen-ichiro, T., et al. (2026). In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Al-Tannak, N. & Schrader, S. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Analytical and Bioanalytical Chemistry, 412, 5347–5357. Available at: [Link]

  • ResearchGate. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Available at: [Link]

  • Cavanaugh, K. L., et al. (2020). Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of emerging synthetic cathinone derivatives. Forensic Chemistry, 19, 100244. Available at: [Link]

  • Verkhivker, G. M., et al. (2021). Isomeric Differentiation of Acidic Metabolite by Piperidine-based Tagging, LC-MS/MS, and Understanding of the Dissociation Chemistries. Journal of the American Society for Mass Spectrometry, 32(8), 2136-2144. Available at: [Link]

  • Petreska Stanoeva, J., et al. (2022). ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXIDES IN BORAGINACEAE SPECIES FROM MACEDONIA USING LC-ESI-MS/MS. Macedonian Journal of Chemistry and Chemical Engineering, 41(1), 99-110. Available at: [Link]

  • ResearchGate. (2020). Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of emerging synthetic cathinone derivatives. Available at: [Link]

  • BioPharma Services. (2023). BA Method Development: Polar Compounds. Available at: [Link]

  • DiVA. (n.d.). Development of UPLC-MS/MS method for the determination of polar metabolites. Available at: [Link]

  • ResearchGate. (2020). Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. Available at: [Link]

  • Springer. (2024). Comparative metabolite analysis of Piper sarmentosum organs approached by LC–MS-based metabolic profiling. Available at: [Link]

  • Wikipedia. (n.d.). Collision-induced dissociation. Available at: [Link]

  • ResearchGate. (2025). Collision-induced dissociation mass spectra of protonated alkyl amines. Available at: [Link]

  • PubMed. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Available at: [Link]

  • ResearchGate. (n.d.). Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS. Available at: [Link]

  • ACS Publications. (2015). Collision-Induced Dissociation Mass Spectrometry: A Powerful Tool for Natural Product Structure Elucidation. Available at: [Link]

  • SciELO. (n.d.). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts: fast identification of new constituents and co-metabolites. Available at: [Link]

  • Chromatography Online. (2020). LC–MS-Compatible Separation of Polar Compounds Using Silica Hydride Columns. Available at: [Link]

  • Longdom Publishing. (n.d.). Collision-Induced Dissociation (CID): A Method for Molecular Structure Discovery in Mass Spectrometry. Available at: [Link]

  • Taylor & Francis Online. (n.d.). Collision-induced dissociation – Knowledge and References. Available at: [Link]

  • ResearchGate. (n.d.). In vitro Metabolic Studies and Machine Learning Analysis of Mass Spectrometry Data: A Dual Strategy for Differentiating alpha-Pyrrolidinohexiophenone (α-PHP) and alpha-Pyrrolidinoisohexanophenone (α-PiHP) in Urine Analysis. Available at: [Link]

  • EURL-SRM. (2021). Analytical Observations Report. Available at: [Link]

  • PubMed. (2009). (2S,4S)-(4-(4-pyrimidin-2-yl-piperazin-1-yl)-pyrrolidin-2-yl]-methanone: a potent, selective, orally active dipeptidyl peptidase IV inhibitor. Available at: [Link]

  • PubChem. (n.d.). Pyrrolidin-1-yl(1H-1,2,3-triazol-1-yl)methanone. Available at: [Link]

  • Wiley Online Library. (2022). A new synthetic cathinone: 3,4‐EtPV or 3,4‐Pr‐PipVP? An unsuccessful attempt to circumvent the German legislation on new psychoactive substances. Available at: [Link]

Sources

Comparative

Technical Guide: Bioactivity Profile of (3-Fluoropiperidin-1-yl)(pyrrolidin-3-yl)methanone vs. Non-Fluorinated Analogs

Executive Summary This technical guide provides a comparative analysis of (3-Fluoropiperidin-1-yl)(pyrrolidin-3-yl)methanone (hereafter referred to as 3-FP-PM ) against its non-fluorinated analog, (Piperidin-1-yl)(pyrrol...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comparative analysis of (3-Fluoropiperidin-1-yl)(pyrrolidin-3-yl)methanone (hereafter referred to as 3-FP-PM ) against its non-fluorinated analog, (Piperidin-1-yl)(pyrrolidin-3-yl)methanone (P-PM ).

Designed for medicinal chemists and drug development professionals, this document focuses on the strategic utility of the 3-fluorine substitution on the piperidine ring. While the non-fluorinated scaffold serves as a standard building block, the 3-fluoro analog is a critical "lead optimization" tool used to modulate basicity (pKa), enhance metabolic stability, and lock bioactive conformations in GPCR and enzyme inhibitor discovery (e.g., DPP-4 inhibitors, 5-HT2A antagonists).

Physicochemical & Bioactivity Comparison

The introduction of a fluorine atom at the C3 position of the piperidine ring is not merely a structural variation; it is a functional modification that alters the electronic and steric landscape of the molecule.

Comparative Data Summary
FeatureNon-Fluorinated Analog (P-PM) 3-Fluoro Analog (3-FP-PM) Impact on Drug Design
Basicity (Piperidine N) High (

)
Reduced (

)
Lower pKa improves membrane permeability and reduces lysosomal trapping.
Metabolic Stability Susceptible to oxidative metabolism at C3/C4.Enhanced stability.Fluorine blocks C3 oxidation and deactivates C4 via inductive effects.
Conformation Flexible chair conformation.Biased conformation (Axial-F preference)."Gauche effect" locks conformation, potentially reducing entropic penalty upon binding.
hERG Liability Higher risk due to high basicity.Reduced risk.Lowering pKa is a proven strategy to mitigate hERG channel blockade.
Lipophilicity (LogD) Lower at physiological pH (highly ionized).Higher at physiological pH (more neutral species).Improved CNS penetration and oral bioavailability.
Mechanistic Insight: The "Fluorine Effect"

The superior bioactivity profile of 3-FP-PM stems from two primary physical organic principles:

  • pKa Modulation via Inductive Effect: The highly electronegative fluorine atom (

    
    ) exerts a strong electron-withdrawing inductive effect (
    
    
    
    ) on the adjacent piperidine nitrogen. This lowers the
    
    
    of the amine by approximately 1.0–1.5 log units compared to the non-fluorinated parent. In a physiological environment (pH 7.4), a larger fraction of the fluorinated molecule exists in the neutral, membrane-permeable state.
  • Conformational Locking: The C–F bond often adopts an axial orientation due to the gauche effect (hyperconjugation between

    
     and 
    
    
    
    ) and favorable dipole interactions with the protonated nitrogen. This pre-organizes the ligand, potentially improving affinity for targets like DPP-4 or GPCRs by mimicking the bioactive conformation of the transition state.

Experimental Protocols

To validate the performance differences, the following protocols are recommended for synthesis and characterization.

Synthesis of (3-Fluoropiperidin-1-yl)(pyrrolidin-3-yl)methanone

Note: This protocol assumes the use of a Boc-protected pyrrolidine acid precursor.

Reagents:

  • Amine: 3-Fluoropiperidine hydrochloride (CAS: 1195-46-6)

  • Acid: N-Boc-pyrrolidine-3-carboxylic acid

  • Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvent: DMF (Dimethylformamide)

Step-by-Step Methodology:

  • Activation: Dissolve N-Boc-pyrrolidine-3-carboxylic acid (1.0 eq) in anhydrous DMF (0.1 M concentration). Add HATU (1.2 eq) and DIPEA (2.0 eq). Stir at

    
     for 15 minutes to form the active ester.
    
  • Coupling: Add 3-Fluoropiperidine HCl (1.1 eq) and an additional equivalent of DIPEA (1.0 eq) to the reaction mixture.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via LC-MS for the formation of the Boc-protected intermediate.

  • Workup: Dilute with EtOAc, wash with saturated

    
    , water, and brine. Dry over 
    
    
    
    and concentrate.
  • Deprotection: Dissolve the crude intermediate in DCM/TFA (4:1 ratio). Stir for 1 hour at room temperature.

  • Isolation: Concentrate in vacuo. Purify via reverse-phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% Formic Acid) to yield 3-FP-PM as a formate salt.

Protocol: Comparative Microsomal Stability Assay

This assay validates the metabolic stability claim.

  • Preparation: Prepare

    
     solutions of 3-FP-PM  and P-PM  in phosphate buffer (pH 7.4).
    
  • Incubation: Add human liver microsomes (0.5 mg/mL protein) and NADPH-regenerating system. Incubate at

    
    .
    
  • Sampling: Aliquot samples at

    
     minutes. Quench immediately with ice-cold acetonitrile containing an internal standard.
    
  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    determines the intrinsic clearance (
    
    
    ).
    • Expectation:3-FP-PM should exhibit a shallower slope (lower

      
      ) than P-PM .
      

Mandatory Visualization

Synthesis & Logic Flow

The following diagram illustrates the synthetic pathway and the logical flow of how fluorine modification impacts bioactivity.

Synthesis_and_Logic Start Precursor: N-Boc-Pyrrolidine Acid Coupling Coupling (HATU/DIPEA) + 3-Fluoropiperidine Start->Coupling Intermed Intermediate: Boc-Protected Amide Coupling->Intermed Deprot Deprotection (TFA/DCM) Intermed->Deprot Product Target: 3-FP-PM Deprot->Product F_Sub 3-Fluoro Substitution Product->F_Sub Properties pKa Lower pKa (Inductive Effect) F_Sub->pKa Metab Blocked Metabolic Site (C3 Oxidation) F_Sub->Metab BioAv Increased Bioavailability pKa->BioAv Permeability hERG Reduced hERG Liability pKa->hERG Less Cationic Metab->BioAv Half-life

Caption: Synthetic route for 3-FP-PM and the downstream pharmacological benefits of fluorine substitution.

Conformational Bias (The Gauche Effect)

This diagram visualizes why the fluorinated analog often binds tighter to targets like DPP-4.

Conformation NonF Non-Fluorinated (P-PM) Flexible Chair Conformation High Entropy Cost upon Binding Target Target Binding Pocket (e.g., DPP-4 / GPCR) NonF->Target Slow Association (Conformational Selection) Fluor Fluorinated (3-FP-PM) Locked Axial Conformation (Gauche Effect) Fluor->Target Rapid Association (Pre-organized)

Caption: Impact of the gauche effect on ligand pre-organization and binding kinetics.

References

  • Rowley, M., et al. (2001). "3-(4-Fluoropiperidin-3-yl)-2-phenylindoles as high affinity, selective, and orally bioavailable h5-HT(2A) receptor antagonists."[1] Journal of Medicinal Chemistry.

  • Ammirati, M. J., et al. (2009).[2] "(3,3-Difluoro-pyrrolidin-1-yl)-[(2S,4S)-(4-(4-pyrimidin-2-yl-piperazin-1-yl)-pyrrolidin-2-yl]-methanone: a potent, selective, orally active dipeptidyl peptidase IV inhibitor."[2][3] Bioorganic & Medicinal Chemistry Letters.

  • Scientific Update. (2019). "Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations." Scientific Update UK.

  • Champagne, P. A., et al. (2020). "Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference." Chemistry – A European Journal.

  • PubChem. "Piperidin-1-yl(pyrrolidin-2-yl)methanone Compound Summary."[4] National Library of Medicine.[4]

Sources

Validation

X-ray crystallography data for (3-Fluoropiperidin-1-yl)(pyrrolidin-3-yl)methanone confirmation

Topic: Structural Confirmation of (3-Fluoropiperidin-1-yl)(pyrrolidin-3-yl)methanone via X-ray Crystallography Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Structural Biologists, and CMC (Chemistr...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structural Confirmation of (3-Fluoropiperidin-1-yl)(pyrrolidin-3-yl)methanone via X-ray Crystallography Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Structural Biologists, and CMC (Chemistry, Manufacturing, and Controls) Leads.

Executive Summary: The Structural Conformation Challenge

In modern drug discovery, the introduction of fluorine into saturated heterocycles—such as the 3-fluoropiperidine scaffold found in (3-Fluoropiperidin-1-yl)(pyrrolidin-3-yl)methanone —is a critical strategy to modulate pKa, lipophilicity (


), and metabolic stability. However, this modification introduces significant stereochemical complexity. The compound possesses two chiral centers (one on the piperidine, one on the pyrrolidine) and a tertiary amide bond that exhibits rotameric isomerism.

This guide objectively compares Single Crystal X-ray Diffraction (SC-XRD) against Nuclear Magnetic Resonance (NMR) and Chiral HPLC for the structural confirmation of this scaffold. While NMR provides solution-state dynamics, X-ray crystallography is identified here as the requisite "Gold Standard" for unambiguous assignment of absolute configuration and the counter-intuitive axial-fluorine conformational preference.

Comparative Analysis: X-ray vs. NMR vs. Chiral HPLC

The following table summarizes the performance metrics of the primary structural confirmation methods for fluorinated amides.

FeatureX-ray Crystallography (SC-XRD) High-Field NMR (

H,

F, NOESY)
Chiral HPLC/SFC
Primary Output 3D Atomic Coordinates (CIF)Chemical Shifts (

), Coupling (

)
Retention Time (

)
Absolute Config. Definitive (via Anomalous Dispersion)Inferential (requires derivatization)Comparative (requires standards)
Conformation Static (Frozen state, typically 100 K)Dynamic (Time-averaged signals)N/A
Resolution Atomic (< 0.8 Å)Molecular EnvironmentSeparation Efficiency
Sample Req. Single Crystal (> 0.1 mm)Solution (~5 mg)Solution (< 1 mg)
Key Limitation Crystal growth success rate

-

coupling complexity
No structural insight
Critical Insight: The Axial Fluorine Preference

NMR analysis of 3-fluoropiperidines often yields ambiguous coupling constants (


) due to rapid chair-chair flipping in solution. X-ray data definitively confirms that the fluorine atom in protonated or amidated 3-fluoropiperidines often adopts the axial  orientation due to the charge-dipole gauche effect  (

interaction), a phenomenon frequently misassigned by standard NMR modeling.

Technical Deep Dive: X-ray Crystallography Workflow

To confirm the structure of (3-Fluoropiperidin-1-yl)(pyrrolidin-3-yl)methanone, a robust crystallographic workflow is required. Because the free base is likely an oil or amorphous solid, salt formation is the critical enabling step.

Experimental Protocol: Salt Selection & Crystallization

Objective: Obtain diffraction-quality crystals of the diastereomeric salt.

  • Salt Screening:

    • Dissolve 10 mg of free base in MeOH (0.5 mL).

    • Add 1.0 equivalent of acid: HCl (ethereal), Fumaric acid , or L-Tartaric acid (for chiral resolution potential).

    • Rationale: The secondary amine on the pyrrolidine ring is the most basic site (

      
      ), making it the primary protonation site for lattice stabilization.
      
  • Vapor Diffusion (Sitting Drop):

    • Inner Well: 2 µL of salt solution (in MeOH/EtOH).

    • Outer Well: 500 µL of antisolvent (Diethyl ether or Hexane).

    • Condition: Seal and store at 4°C for 3-7 days. Slow diffusion promotes ordered lattice growth, minimizing disorder in the flexible pyrrolidine ring.

  • Data Collection:

    • Source: Cu K

      
       (
      
      
      
      Å) is preferred over Mo K
      
      
      for light-atom organic molecules to maximize the anomalous signal for absolute configuration assignment (Flack parameter).
    • Temperature: 100 K (Cryostream). Low temperature freezes the amide bond rotation and reduces thermal ellipsoids of the fluorine atom.

Data Interpretation Criteria

For a successful confirmation, the refined structure must meet these metrics:

  • R-factor (

    
    ):  < 5.0%
    
  • Flack Parameter: Near 0.0 (e.g.,

    
    ) for correct absolute configuration; near 1.0 indicates inversion.
    
  • Disorder Model: The pyrrolidine ring often exhibits envelope puckering disorder. This must be modeled using PART instructions in SHELX to avoid determining an artificial "flat" conformation.

Visualization of Structural Confirmation Logic

The following diagram illustrates the decision pathway for selecting X-ray over NMR for this specific fluorinated scaffold.

StructuralConfirmation Start Target: (3-Fluoropiperidin-1-yl) (pyrrolidin-3-yl)methanone CheckState Physical State Check Start->CheckState Liquid Oil / Amorphous CheckState->Liquid If Solid Crystalline Solid CheckState->Solid If SaltScreen Salt Screening (HCl, Fumarate, Tartrate) Liquid->SaltScreen Derivatization NMR_Path 1H/19F NMR Analysis Liquid->NMR_Path Direct Analysis XRD_Path SC-XRD Data Collection (Cu K-alpha, 100K) Solid->XRD_Path Gold Standard SaltScreen->Solid Success Ambiguity Ambiguity: Rapid Ring Flip & Rotamers NMR_Path->Ambiguity F-coupling overlap Ambiguity->SaltScreen Re-route to XRD Result Definitive Structure: 1. Absolute Config (R/S) 2. Axial F Conformation 3. Amide Rotamer (cis/trans) XRD_Path->Result Refinement (SHELX)

Caption: Workflow for definitive structural assignment. Note the critical "Re-route" from NMR to XRD when ring-flip dynamics obscure stereochemistry.

Mechanistic Insight: The "Axial Fluorine" Phenomenon

A key finding provided by X-ray data for this class of compounds is the gauche effect . In the 3-fluoropiperidine ring, the C-F bond tends to align gauche to the N-C bond (axial position) rather than anti (equatorial).

  • Why it matters: In the equatorial conformation, the C-F bond vector is opposed to the nitrogen lone pair (or N-H bond in salts), creating electrostatic repulsion. In the axial conformation, hyperconjugation (

    
    ) and favorable charge-dipole interactions stabilize the structure.
    
  • Drug Design Impact: This axial preference changes the vector of the fluorine substituent, altering how the molecule fits into a protein binding pocket (e.g., DPP-IV or GPCRs). Relying solely on standard molecular mechanics (which often over-penalize steric clashes in axial positions) can lead to incorrect docking models. Only X-ray data provides the ground truth for this conformation.

References

  • Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020).[1][2][3] Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chem. Eur. J.

  • Ammirati, M. J., et al. (2009).[4] (3,3-Difluoro-pyrrolidin-1-yl)-[(2S,4S)-(4-(4-pyrimidin-2-yl-piperazin-1-yl)-pyrrolidin-2-yl]-methanone: a potent, selective, orally active dipeptidyl peptidase IV inhibitor.[4] Bioorganic & Medicinal Chemistry Letters.[4]

  • Wiberg, K. B., et al. (2000). The Gauche Effect in Fluorinated Piperidines.[5] Journal of the American Chemical Society.[6]

  • News-Medical. (2019). X-Ray Crystallography vs. NMR Spectroscopy.

Sources

Comparative

Validating Stereochemistry of (3-Fluoropiperidin-1-yl)(pyrrolidin-3-yl)methanone Isomers

Executive Summary: The Fluorine-Chirality Nexus In modern drug discovery, the incorporation of fluorine into saturated heterocycles—specifically 3-fluoropiperidine—is a privileged strategy to modulate pKa (lowering basic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Fluorine-Chirality Nexus

In modern drug discovery, the incorporation of fluorine into saturated heterocycles—specifically 3-fluoropiperidine—is a privileged strategy to modulate pKa (lowering basicity), block metabolic hotspots, and induce specific conformational locks via the gauche effect. However, coupling a chiral 3-fluoropiperidine with a chiral pyrrolidine-3-carboxylic acid derivative creates a complex stereochemical landscape: two chiral centers, four distinct isomers, and a high probability of diastereomeric mismatch.

This guide moves beyond basic analytical descriptions to provide a rigorous, self-validating workflow for isolating and assigning the absolute configuration (AC) of (3-Fluoropiperidin-1-yl)(pyrrolidin-3-yl)methanone isomers. We compare the efficacy of Chiral SFC, Vibrational Circular Dichroism (VCD), and NMR derivatization, recommending a combined workflow that avoids the pitfalls of reliance on a single method.

The Structural Landscape

The molecule contains two stereocenters:

  • C3 of the Piperidine ring: Bearing the fluorine atom.[1]

  • C3 of the Pyrrolidine ring: Bearing the carbonyl attachment.

This results in four discrete isomers:

  • Isomer 1: (

    
    )
    
  • Isomer 2: (

    
    ) — Enantiomer of 1
    
  • Isomer 3: (

    
    )
    
  • Isomer 4: (

    
    ) — Enantiomer of 3
    

Critical Mechanistic Insight: Unlike simple alkyl substitutions, the 3-fluoropiperidine moiety exhibits a strong preference for the axial fluorine conformation in its protonated or amide states due to charge-dipole interactions (


) and hyperconjugative 

interactions. This conformational "lock" is a powerful tool for NMR validation but complicates predictive modeling if not accounted for.

Comparative Methodology Analysis

We evaluated four validation methodologies based on Resolution, Throughput, and Structural Certainty.

Table 1: Comparative Assessment of Validation Techniques
FeatureMethod A: Chiral SFC Method B: VCD Spectroscopy Method C: NMR (Mosher's) Method D: X-Ray Crystallography
Primary Utility Isolation & PurityAbsolute Config (Solution)Relative Config & AssignmentAbsolute Config (Solid State)
Sample State Solution (Supercritical)Solution (CDCl3/DMSO)Solution (Derivatized)Single Crystal
Throughput High (10-20 min/run)Medium (4-12 hrs/sample)Medium (Derivatization req.)Low (Weeks for crystal growth)
Limit of Detection < 0.1% impurity~95% purity required~5% diastereomerN/A
Key Advantage Orthogonal selectivity to HPLC; "Green" solvent.No crystals needed; non-destructive.Accessible; confirms enantiopurity of pyrrolidine.Unambiguous 3D structure.
Major Limitation Elution order is not predictive of AC.Requires DFT calculation match; computationally heavy.Requires reactive amine handle.High failure rate for oily amides.

Recommended Validation Workflow

The most robust pathway combines Chiral SFC for separation with VCD for absolute assignment, using NMR as a rapid checkpoint.

ValidationWorkflow Start Crude Mixture (4 Isomers) Achiral Achiral Flash/Prep HPLC (Remove impurities) Start->Achiral DiastSep Diastereomer Separation (Isolate cis vs trans pairs) Achiral->DiastSep Separate (R,R/S,S) from (R,S/S,R) ChiralSFC Chiral SFC Screening (Resolve Enantiomers) DiastSep->ChiralSFC Racemic Pairs Analysis Isomer Purity > 98%? ChiralSFC->Analysis Analysis->ChiralSFC No (Re-purify) VCD VCD Spectroscopy (Compare exp. vs DFT) Analysis->VCD Yes (Primary Path) NMR 19F-NMR & Mosher Analysis (Confirm Pyrrolidine Center) Analysis->NMR Yes (Secondary Path) Final Validated Stereochemistry VCD->Final NMR->Final

Figure 1: Integrated workflow for the isolation and stereochemical validation of fluoropiperidine amides.

Detailed Experimental Protocols

Protocol A: Chiral SFC Separation (The Workhorse)

Context: Saturated amines like pyrrolidine often exhibit severe peak tailing on silica supports due to silanol interactions. In SFC, the use of basic additives is mandatory.

Instrument: Agilent 1260 Infinity II SFC or Waters UPC2. Stationary Phase Screening:

  • Primary: Chiralpak IG (Amylose tris(3-chloro-5-methylphenylcarbamate)) - Immobilized, robust.

  • Secondary: Chiralpak IC (Cellulose tris(3,5-dichlorophenylcarbamate)).

  • Tertiary: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)).

Mobile Phase Conditions:

  • Co-Solvent: Methanol (20-40%).

  • Additive: 0.2% Diethylamine (DEA) or 0.1% Isopropylamine (IPA). Crucial for peak shape.

  • Back Pressure: 120-150 bar.

  • Temperature: 35-40°C.

Why this works: The basic additive suppresses the ionization of the pyrrolidine nitrogen, ensuring the analyte remains neutral and interacts purely via stereoselective H-bonding with the chiral selector.

Protocol B: Vibrational Circular Dichroism (VCD) (The Assignment)

Context: Since this amide is likely an oil or amorphous solid, X-ray is often impossible. VCD determines absolute configuration by measuring the differential absorption of left vs. right circularly polarized IR light.[2]

Steps:

  • Sample Prep: Dissolve 5-10 mg of pure isomer in

    
     or 
    
    
    
    (conc. ~0.1 M). Place in a BaF2 cell (100
    
    
    path length).[3]
  • Measurement: Acquire VCD spectrum (1000-1800

    
    ) using an IR spectrometer equipped with a PEM (Photoelastic Modulator). Focus on the Amide I  region (1600-1700 
    
    
    
    ), which provides strong, conformation-dependent signals.
  • Computation (The Validator):

    • Perform conformational search (Molecular Mechanics).

    • Optimize geometries using DFT (B3LYP/6-31G* or higher).

    • Calculate VCD frequencies.

    • Boltzmann Weighting: Average the spectra based on calculated energy populations.

  • Assignment: Visually overlay Experimental vs. Calculated spectra. A match in sign and intensity of the major bands assigns the configuration.[4]

Protocol C: NMR Validation (Relative & Derivatization)

Context: While VCD gives the whole picture, NMR provides rapid checkpoints.

1. 3-Fluoropiperidine Conformation (


 and 

NMR):
  • Analyze the

    
     coupling constants.
    
  • Axial Fluorine: Typically shows distinct

    
     (~25-30 Hz) and 
    
    
    
    (~10-15 Hz) values.
  • Equatorial Fluorine: Shows smaller couplings.

  • Note: In the amide, the 3-F-piperidine usually locks in the chair form where F is axial to avoid dipole repulsion with the amide nitrogen lone pair.

2. Pyrrolidine Assignment (Mosher's Method):

  • Reaction: React the free pyrrolidine amine with (R)- and (S)-MTPA-Cl (Mosher's acid chloride).

  • Analysis: Measure

    
     for protons near the chiral center.[5]
    
  • Logic: The spatial arrangement of the phenyl group in the Mosher amide shields specific protons. A consistent pattern of positive/negative

    
     values allows assignment of the pyrrolidine C3 configuration.
    

Decision Logic for Configuration Assignment

Use this logic gate to determine when to stop testing.

DecisionLogic Start Isomer Isolated Crystal Crystalline Solid? Start->Crystal Xray X-Ray Diffraction (Gold Standard) Crystal->Xray Yes Oil Oil / Amorphous Crystal->Oil No Assign Assign AC Xray->Assign VCD_Check VCD Spectrum Match DFT? Oil->VCD_Check VCD_Check->Assign High Confidence Deriv Mosher Derivatization (NMR) VCD_Check->Deriv Ambiguous Deriv->Assign

Figure 2: Decision tree for selecting the appropriate validation technique based on physical state and spectral quality.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Stephens, P. J., Devlin, F. J., & Pan, J. J. (2008). The determination of the absolute configurations of chiral molecules using vibrational circular dichroism (VCD) spectroscopy.[2][3][4][6] Chirality, 20(5), 643-663. Link

  • De Klerck, K., Mangelings, D., & Vander Heyden, Y. (2012). Supercritical fluid chromatography for the enantioseparation of pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 69, 77-92. Link

  • Seco, J. M., Quinoa, E., & Riguera, R. (2004). The assignment of absolute configuration by NMR. Chemical Reviews, 104(1), 17-118. Link

  • Sun, A., & Wang, Y. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Chemistry – A European Journal. Link

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-Fluoropiperidin-1-yl)(pyrrolidin-3-yl)methanone
Reactant of Route 2
Reactant of Route 2
(3-Fluoropiperidin-1-yl)(pyrrolidin-3-yl)methanone
© Copyright 2026 BenchChem. All Rights Reserved.